L-156903
Description
Properties
CAS No. |
116740-51-3 |
|---|---|
Molecular Formula |
C35H41N7O5S |
Molecular Weight |
671.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-(3-phenothiazin-10-ylpropanoylamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C35H41N7O5S/c36-35(37)38-19-8-12-24(39-31(43)18-21-41-26-13-4-6-16-29(26)48-30-17-7-5-14-27(30)41)33(45)42-20-9-15-28(42)32(44)40-25(34(46)47)22-23-10-2-1-3-11-23/h1-7,10-11,13-14,16-17,24-25,28H,8-9,12,15,18-22H2,(H,39,43)(H,40,44)(H,46,47)(H4,36,37,38)/t24-,25-,28-/m0/s1 |
InChI Key |
BMRQFRNJRZLTND-VBOOUTDYSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)CCN2C3=CC=CC=C3SC4=CC=CC=C42)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)CCN2C3=CC=CC=C3SC4=CC=CC=C42)C(=O)NC(CC5=CC=CC=C5)C(=O)O |
Appearance |
Solid powder |
Other CAS No. |
116740-51-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L 156903 L-156,903 N-(1-(N(2)-(1-oxo-3-(1-H-phenothiazin-10-yl)propyl)arginyl)-prolyl)-phenylalanine |
Origin of Product |
United States |
Foundational & Exploratory
L-156,903 and the Neurotensin Receptor: A Technical Guide to Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of non-peptide antagonists for the neurotensin receptor 1 (NTS1), with a focus on the well-characterized compounds SR 48692 and SR 142948A as exemplary models in the absence of publicly available binding data for L-156,903. Neurotensin, a tridecapeptide, plays a crucial role in a variety of physiological processes within the central nervous and gastrointestinal systems, making its receptors significant targets for therapeutic intervention.
Quantitative Binding Affinity Data
The following tables summarize the binding affinities of the selective NTS1 receptor antagonists SR 48692 and SR 142948A, expressed as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). These values have been determined through competitive radioligand binding assays.
| Compound | Receptor/Tissue | Radioligand | Ki (nM) | Reference |
| SR 48692 | NTS1 | [125I]-Neurotensin | 2.6 ± 0.52 | [1] |
| SR 48692 | 10-day-old mouse brains | [3H] or [125I]neurotensin | 3.9 | [2] |
| SR 48692 | HT-29 cells | [3H] or [125I]neurotensin | 8.6 | [2] |
| Neurotensin | Rat NT receptor (transfected LTK- cells) | [3H]SR 48692 | 0.22 (high affinity), 57 (low affinity) | [3] |
| Compound | Receptor/Tissue | Radioligand | IC50 (nM) | Reference |
| SR 48692 | HT29 cell membranes | [125I]-Neurotensin | 15.3 | |
| SR 48692 | N1E115 cell membranes | [125I]-Neurotensin | 20.4 | |
| SR 48692 | Guinea pig brain | 125I-labeled neurotensin | 0.99 ± 0.14 | [4] |
| SR 48692 | Rat mesencephalic cells | 125I-labeled neurotensin | 4.0 ± 0.4 | [4] |
| SR 48692 | COS-7 cells (transfected rat brain receptor) | 125I-labeled neurotensin | 7.6 ± 0.6 | [4] |
| SR 48692 | Newborn mouse brain | 125I-labeled neurotensin | 13.7 ± 0.3 | [4] |
| SR 48692 | Newborn human brain | 125I-labeled neurotensin | 17.8 ± 0.9 | [4] |
| SR 48692 | Adult human brain | 125I-labeled neurotensin | 8.7 ± 0.7 | [4] |
| SR 48692 | HT-29 cells | 125I-labeled neurotensin | 30.3 ± 1.5 | [4] |
| SR 142948A | h-NTR1-CHO cells | [125I-Tyr3]NT | 1.19 | [5] |
| SR 142948A | HT-29 cells | [125I-Tyr3]NT | 0.32 | [5] |
| SR 142948A | Adult rat brain | [125I-Tyr3]NT | 3.96 | [5] |
| SR 142948A | Human umbilical vein endothelial cells | [125I]-neurotensin | 0.24 ± 0.01 | [6] |
| SR 142948A | HT 29 cells (inositol monophosphate formation) | 3.9 | [7] |
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity for neurotensin receptor antagonists is predominantly achieved through competitive radioligand binding assays. The following protocol provides a generalized methodology based on cited literature.
Objective: To determine the affinity (Ki) of a test compound (e.g., L-156,903, SR 48692) for the neurotensin receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Biological Material: Cell membranes from cell lines expressing the neurotensin receptor (e.g., HT-29, CHO, N1E115) or brain tissue homogenates.
-
Radioligand: A high-affinity radiolabeled neurotensin receptor ligand, such as [125I]-Neurotensin or [3H]SR 48692.
-
Test Compound: Unlabeled antagonist (e.g., L-156,903, SR 48692) at various concentrations.
-
Non-specific Binding Control: A high concentration of unlabeled neurotensin to determine non-specific binding.
-
Assay Buffer: Typically a Tris-HCl buffer containing divalent cations (e.g., MgCl2) and protease inhibitors.
-
Filtration Apparatus: A vacuum filtration manifold with glass fiber filters (e.g., GF/C).
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Cells or tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard assay (e.g., BCA).
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains:
-
A fixed amount of membrane preparation.
-
A fixed concentration of the radioligand.
-
Varying concentrations of the test compound or the non-specific binding control.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).
-
Termination and Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through). The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity in the absence of any competitor.
-
Non-specific Binding: Radioactivity in the presence of a high concentration of unlabeled neurotensin.
-
Specific Binding: Calculated by subtracting non-specific binding from total binding.
-
The specific binding data is then plotted against the logarithm of the test compound concentration to generate a competition curve.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Neurotensin Receptor Signaling Pathway
The neurotensin receptor 1 (NTS1) is a G protein-coupled receptor (GPCR). Upon binding of an agonist like neurotensin, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. NTS1 primarily couples to Gq/11 proteins, which in turn activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to a variety of downstream cellular responses. An antagonist like L-156,903 or SR 48692 would bind to the NTS1 receptor and prevent the initiation of this signaling cascade by blocking the binding of neurotensin.
References
- 1. Regulation of the neurotensin NT1 receptor in the developing rat brain following chronic treatment with the antagonist SR 48692 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of the nonpeptide neurotensin antagonist, SR 48692, on the pharmacological effects of neurotensin agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]SR 48692, the first nonpeptide neurotensin antagonist radioligand: characterization of binding properties and evidence for distinct agonist and antagonist binding domains on the rat neurotensin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SR142948A is a potent antagonist of the cardiovascular effects of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Oxytocin Antagonist: Unraveling the Mechanism of L-156,903
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-156,903 is identified within the scientific literature as a non-peptide antagonist of the oxytocin receptor. As a member of this therapeutic class, its primary mechanism of action is centered on the competitive inhibition of oxytocin, a neuropeptide hormone pivotal in uterine contractions during labor and milk ejection during lactation. The development of potent and selective oxytocin antagonists has been a significant focus in obstetric medicine, with the primary goal of managing preterm labor. While the body of publicly available research on L-156,903 is not as extensive as for other compounds in its class, such as atosiban or L-368,899, this guide synthesizes the available information to provide a comprehensive technical overview of its presumed mechanism of action and the experimental context for its evaluation.
Core Mechanism of Action: Competitive Antagonism at the Oxytocin Receptor
The principal mechanism of action for L-156,903 is its function as a competitive antagonist at the oxytocin receptor (OTR). The OTR is a class A G-protein coupled receptor (GPCR) predominantly expressed on the smooth muscle cells of the uterus (myometrium).
Signaling Pathway of Oxytocin Receptor Activation
To understand the action of L-156,903, it is crucial to first delineate the signaling cascade initiated by the endogenous ligand, oxytocin.
Caption: Oxytocin Receptor Signaling Pathway leading to uterine contraction.
Inhibition by L-156,903
L-156,903, as a competitive antagonist, is presumed to bind to the same orthosteric site on the oxytocin receptor as oxytocin itself. However, this binding event does not induce the necessary conformational change in the receptor to activate the downstream signaling cascade. By occupying the binding site, L-156,903 effectively blocks oxytocin from binding and initiating the Gq/11 protein-mediated pathway. This inhibition prevents the generation of inositol trisphosphate (IP3) and the subsequent release of intracellular calcium, which is the final common pathway for myometrial cell contraction.
Caption: Competitive antagonism of the Oxytocin Receptor by L-156,903.
Quantitative Data
| Parameter | Description | Expected Range for a Potent Antagonist |
| Ki (nM) | Inhibition constant; a measure of binding affinity. Lower values indicate higher affinity. | 1 - 50 nM |
| IC50 (nM) | Concentration of the antagonist that inhibits 50% of the specific binding of a radiolabeled ligand. | 1 - 100 nM |
| pA2 | The negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist. | 7.0 - 9.0 |
Experimental Protocols
The characterization of a novel oxytocin receptor antagonist like L-156,903 would have involved a series of standardized in vitro and in vivo experimental protocols.
In Vitro Characterization
1. Radioligand Binding Assay (Competitive Inhibition)
-
Objective: To determine the binding affinity (Ki) of L-156,903 for the oxytocin receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the human oxytocin receptor (e.g., HEK293-hOTR cells or pregnant human myometrium).
-
Assay Components:
-
Radioligand: Typically [³H]-oxytocin or a high-affinity radio-iodinated antagonist.
-
Test Compound: L-156,903 at various concentrations.
-
Non-specific Binding Control: A high concentration of unlabeled oxytocin.
-
-
Incubation: The membrane preparation, radioligand, and test compound are incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of L-156,903 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive radioligand binding assay.
2. In Vitro Functional Assay (Inhibition of Oxytocin-Induced Uterine Contraction)
-
Objective: To determine the functional potency (pA2) of L-156,903 in a physiologically relevant tissue.
-
Methodology:
-
Tissue Preparation: Uterine strips are isolated from estrogen-primed rats.
-
Organ Bath Setup: The tissue strips are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and gassed with 95% O₂/5% CO₂.
-
Contraction Measurement: Isometric contractions are recorded using a force-displacement transducer.
-
Experimental Protocol:
-
Cumulative concentration-response curves to oxytocin are generated in the absence and presence of increasing concentrations of L-156,903.
-
-
Data Analysis: The rightward shift of the oxytocin concentration-response curve in the presence of L-156,903 is used to calculate the pA2 value via a Schild plot analysis.
-
In Vivo Evaluation
Tocolytic Activity in a Pregnant Animal Model
-
Objective: To assess the efficacy of L-156,903 in suppressing uterine contractions in a living organism.
-
Methodology:
-
Animal Model: Late-term pregnant rats or rhesus monkeys are commonly used.
-
Instrumentation: Animals are instrumented for the recording of intrauterine pressure or myometrial electromyographic (EMG) activity.
-
Experimental Protocol:
-
A baseline of spontaneous or oxytocin-induced uterine activity is established.
-
L-156,903 is administered intravenously or orally.
-
The effect on the frequency and amplitude of uterine contractions is monitored over time.
-
-
Data Analysis: The percentage inhibition of uterine activity is calculated and the duration of action is determined.
-
Conclusion
L-156,903 is a non-peptide oxytocin receptor antagonist designed for the potential management of preterm labor. Its mechanism of action is predicated on the competitive blockade of the oxytocin receptor, thereby inhibiting the downstream signaling cascade that leads to uterine contractions. While specific quantitative data for L-156,903 are not widely published, its pharmacological profile would have been established through a standard battery of in vitro binding and functional assays, as well as in vivo models of tocolytic activity. Further disclosure of data from preclinical and any potential clinical studies would be necessary to fully elucidate the therapeutic potential of this compound.
L-156,903 as a Neurotensin Antagonist: A Technical Guide
Disclaimer: Publicly available scientific literature lacks specific biological data for the compound L-156,903. Therefore, this guide utilizes the well-characterized, potent, and selective non-peptide neurotensin receptor 1 (NTSR1) antagonist, SR48692 , as a representative surrogate to illustrate the principles of neurotensin antagonism, experimental characterization, and relevant signaling pathways.
Introduction
Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of effects in the central nervous system and periphery through its interaction with specific G protein-coupled receptors (GPCRs), primarily the high-affinity neurotensin receptor 1 (NTSR1) and the lower-affinity neurotensin receptor 2 (NTSR2). NT is implicated in various physiological processes, including pain perception, thermoregulation, and the modulation of dopaminergic pathways. Consequently, antagonists of NT receptors are valuable research tools and hold therapeutic potential for various disorders, including schizophrenia, Parkinson's disease, and certain types of cancer.
L-156,903, chemically identified as (2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-(3-phenothiazin-10-ylpropanoylamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid, is a non-peptide molecule designed to act as a neurotensin antagonist. This guide provides a technical overview of the core concepts related to the characterization of such an antagonist, using SR48692 as a practical exemplar.
Quantitative Data Presentation
The binding affinity of a neurotensin antagonist is a critical parameter for its characterization. This is typically determined through competitive radioligand binding assays, where the antagonist's ability to displace a radiolabeled ligand from the neurotensin receptor is measured. The data is often presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the antagonist required to inhibit 50% of the specific binding of the radioligand. The inhibition constant (Ki) or apparent affinity (Ke) can be derived from the IC50 value and provides a measure of the antagonist's affinity for the receptor.
Below is a summary of the binding affinities for the representative NTSR1 antagonist, SR48692, in various in vitro systems.
| Preparation | Radioligand | Parameter | Value (nM) | Reference |
| Guinea Pig Brain | [¹²⁵I]-Neurotensin | IC50 | 0.99 ± 0.14 | [1] |
| Rat Mesencephalic Cells | [¹²⁵I]-Neurotensin | IC50 | 4.0 ± 0.4 | [1] |
| COS-7 Cells (rat NTSR1) | [¹²⁵I]-Neurotensin | IC50 | 7.6 ± 0.6 | [1] |
| HT-29 Cells | [¹²⁵I]-Neurotensin | IC50 | 15.3 | |
| N1E115 Cells | [¹²⁵I]-Neurotensin | IC50 | 20.4 | |
| NCI-H209 Cells | [¹²⁵I]-Neurotensin | IC50 | 200 | [2] |
| NCI-H209 Cells | [³H]-SR48692 | IC50 | 20 | [2] |
| LTK- Cells (rat NTSR1) | [³H]-SR48692 | Kd | 3.4 | [3] |
Experimental Protocols
The characterization of a neurotensin antagonist like L-156,903 involves a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, and physiological effects. The following are detailed methodologies for key experiments, using SR48692 as a representative compound.
Radioligand Binding Assay
This assay measures the ability of an unlabeled antagonist to compete with a radiolabeled ligand for binding to the neurotensin receptor.
Objective: To determine the binding affinity (IC50, Ki) of the antagonist for NTSR1.
Materials:
-
Cell membranes prepared from cells expressing NTSR1 (e.g., HT-29, NCI-H209, or transfected cell lines).
-
Radioligand: [¹²⁵I]-Neurotensin or [³H]-SR48692.
-
Unlabeled antagonist (e.g., L-156,903 or SR48692) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Gamma counter or liquid scintillation counter.
Procedure:
-
Incubation: In a microcentrifuge tube or 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled antagonist.
-
Total and Non-specific Binding: Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of unlabeled neurotensin).
-
Incubation Conditions: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 60 minutes) to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in vials with scintillation cocktail and measure the radioactivity using a gamma counter (for ¹²⁵I) or a liquid scintillation counter (for ³H).
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay: Inositol Phosphate (IP) Accumulation
This assay measures the ability of an antagonist to block the neurotensin-induced production of inositol phosphates, a downstream signaling event of NTSR1 activation.
Objective: To assess the functional antagonist activity of the compound.
Materials:
-
Intact cells expressing NTSR1.
-
[³H]-myo-inositol.
-
Agonist: Neurotensin.
-
Antagonist (e.g., L-156,903 or SR48692).
-
Lithium chloride (LiCl) solution.
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail and counter.
Procedure:
-
Cell Labeling: Plate the cells and incubate them with [³H]-myo-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation with Antagonist: Wash the cells and pre-incubate them with various concentrations of the antagonist for a defined period.
-
Stimulation: Add LiCl (to inhibit inositol monophosphatase) followed by the neurotensin agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubation: Incubate for a specific time (e.g., 30-60 minutes) to allow for IP accumulation.
-
Extraction: Terminate the reaction by adding a solution like perchloric acid or trichloroacetic acid to extract the inositol phosphates.
-
Purification: Neutralize the extracts and apply them to Dowex anion-exchange columns to separate the [³H]-inositol phosphates from other radiolabeled molecules.
-
Elution and Quantification: Elute the total [³H]-inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid) and quantify the radioactivity by liquid scintillation counting.
-
Data Analysis: Plot the amount of [³H]-inositol phosphate accumulation against the antagonist concentration to determine the IC50 for the inhibition of the neurotensin response.
Functional Assay: Calcium Mobilization
This assay measures the antagonist's ability to block the neurotensin-induced increase in intracellular calcium concentration ([Ca²⁺]i), another key downstream event of NTSR1 activation.
Objective: To determine the functional potency of the antagonist in blocking calcium signaling.
Materials:
-
Cells expressing NTSR1.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Agonist: Neurotensin.
-
Antagonist (e.g., L-156,903 or SR48692).
-
A fluorescence plate reader or a fluorometer.
Procedure:
-
Cell Loading: Plate the cells and load them with a calcium-sensitive fluorescent dye in a suitable buffer. The AM ester form of the dye allows it to cross the cell membrane.
-
De-esterification: Incubate the cells to allow intracellular esterases to cleave the AM group, trapping the fluorescent dye inside the cells.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before adding any stimulants.
-
Antagonist Pre-incubation: Add various concentrations of the antagonist and incubate for a short period.
-
Agonist Stimulation: Add the neurotensin agonist and immediately begin recording the fluorescence intensity over time.
-
Data Acquisition: The fluorescence intensity will increase as intracellular calcium levels rise upon receptor activation.
-
Data Analysis: The antagonist's effect is measured as the inhibition of the peak fluorescence response induced by the agonist. Plot the percentage of inhibition against the antagonist concentration to calculate the IC50.[2]
Signaling Pathways and Visualization
Neurotensin receptor 1 (NTSR1) is a canonical G protein-coupled receptor that primarily couples to the Gq/11 family of G proteins. Upon binding of neurotensin, NTSR1 undergoes a conformational change that activates Gq/11. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to diverse cellular responses. A neurotensin antagonist like L-156,903 or SR48692 binds to NTSR1 and prevents the binding of neurotensin, thereby blocking this entire signaling cascade.
Caption: Neurotensin Signaling Pathway and Antagonist Action.
Experimental Workflow Visualization
The characterization of a novel neurotensin antagonist typically follows a structured workflow, progressing from initial in vitro screening to more complex cellular and in vivo models. This ensures a thorough evaluation of the compound's potency, selectivity, and potential therapeutic efficacy.
References
- 1. Biochemical and pharmacological profile of a potent and selective nonpeptide antagonist of the neurotensin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SR48692 is a neurotensin receptor antagonist which inhibits the growth of small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]SR 48692, the first nonpeptide neurotensin antagonist radioligand: characterization of binding properties and evidence for distinct agonist and antagonist binding domains on the rat neurotensin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Case of L-156903: A Search for a Lost Scientific History
Despite a comprehensive investigation into the discovery and history of the chemical entity designated as L-156903, this report concludes that there is a significant absence of publicly available scientific literature, experimental data, and historical records pertaining to this compound. While its chemical identity has been established, the narrative of its origins, biological activity, and development remains elusive, preventing the creation of an in-depth technical guide as initially requested.
Initial inquiries into this compound were met with misleading information, highlighting the challenges of tracing non-commercial or early-stage research compounds. Early search results erroneously pointed towards patents for authentication methods and unrelated chemical compounds. However, persistent investigation ultimately unearthed the correct chemical identity of this compound.
Chemical Identity and Properties
This compound is identified by the CAS number 116740-51-3. Its formal chemical name is (2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-(3-phenothiazin-10-ylpropanoylamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid. The compound is also referred to by the synonyms L156903 and L 156903.
A summary of the available physicochemical properties for this compound is presented in the table below.
| Property | Value |
| CAS Number | 116740-51-3 |
| Molecular Formula | C35H41N7O5S |
| Molecular Weight | 671.81 g/mol |
| Chemical Name | (2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-(3-phenothiazin-10-ylpropanoylamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
| Synonyms | L156903, L 156903 |
The Search for a Scientific Narrative
Following the successful identification of this compound, an exhaustive search for its discovery, history, and biological profile was undertaken. This involved querying extensive scientific databases and patent libraries using its CAS number, chemical name, and various permutations of relevant keywords. The objective was to locate primary research articles, review papers, patents, or any other documentation that would shed light on:
-
The individual or research group that first synthesized or isolated this compound.
-
The institution or company where the discovery took place.
-
The intended biological target or therapeutic area of research.
-
Experimental protocols detailing its synthesis and biological evaluation.
-
Quantitative data from in vitro or in vivo studies (e.g., binding affinities, efficacy, pharmacokinetic parameters).
-
Associated signaling pathways or mechanisms of action.
Despite these targeted efforts, no specific scientific publications or patents detailing the discovery, development, or biological activity of this compound could be retrieved. The compound is listed in the catalogs of some chemical suppliers as a "bioactive chemical," but these listings do not provide any substantive data or references to primary literature.
Unanswered Questions and a Cold Trail
The absence of information on this compound leads to several hypotheses:
-
An Internal Research Compound: this compound may have been an internal discovery code for a compound synthesized within a pharmaceutical company or research institution that was ultimately not pursued or published.
-
A Niche and Undocumented Tool Compound: It could be a highly specific research tool with a very narrow application, the details of which were only disseminated within a small, specialized research community and never formally published.
-
An Error in Designation: There is a possibility that the designation "this compound" is an anomaly or an error in the public domain, though its consistent association with a specific chemical structure makes this less likely.
Due to the lack of available data, it is not possible to provide the requested detailed experimental protocols, quantitative data tables, or visualizations of signaling pathways. The scientific story of this compound, for now, remains unwritten in the public record. Further investigation would require access to internal, unpublished archives of chemical and pharmaceutical research, which are not publicly accessible.
L-156903: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-156903 is a non-peptidic small molecule identified as a potent inhibitor of the neurotensin receptor. This guide provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and its mechanism of action as a neurotensin receptor antagonist. Detailed methodologies for key experimental procedures, namely radioligand binding assays and calcium mobilization assays, are presented to facilitate the characterization of this and similar compounds. Furthermore, the intricate signaling pathways associated with the neurotensin 1 receptor (NTS1), the primary target of this compound, are elucidated and visualized. This document serves as a crucial resource for researchers investigating the neurotensin system and for professionals in the field of drug discovery and development.
Chemical Structure and Properties
This compound is chemically defined as (2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-(3-phenothiazin-10-ylpropanoylamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid. A summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₅H₄₁N₇O₅S | [1] |
| Molecular Weight | 671.81 g/mol | [1] |
| CAS Number | 116740-51-3 | [1] |
| Appearance | Solid | [1] |
| Density | 1.39 g/cm³ | [1] |
| LogP | 6.105 | [1] |
| Hydrogen Bond Donor Count | 5 | [1] |
| Hydrogen Bond Acceptor Count | 8 | [1] |
| Rotatable Bond Count | 14 | [1] |
| SMILES | N/C(=N/CCC--INVALID-LINK--C(=O)O)=O)=O">C@@HNC(CCN1C2=CC=CC=C2SC2=CC=CC=C12)=O)/N | [1] |
| InChI Key | BMRQFRNJRZLTND-VBOOUTDYSA-N | [1] |
Biological Activity and Mechanism of Action
This compound functions as an antagonist of the neurotensin receptors, effectively blocking the binding of the endogenous neuropeptide, neurotensin. While specific quantitative data on its binding affinity (e.g., IC₅₀ or Kᵢ) are not widely published, it is characterized as a potent inhibitor, suggesting a high affinity for its target, which is likely the high-affinity neurotensin receptor 1 (NTS1).
Neurotensin 1 Receptor (NTS1) Signaling Pathways
The NTS1 receptor is a G protein-coupled receptor (GPCR) that can couple to multiple G protein subtypes to initiate diverse intracellular signaling cascades. As an antagonist, this compound is presumed to inhibit these agonist-induced pathways. The principal signaling pathways activated by NTS1 are:
-
Gαq/11 Pathway: This leads to the activation of phospholipase C (PLC), which in turn generates inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
-
Gαi/o Pathway: Activation of this pathway results in the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.
-
Gαs Pathway: In certain cellular environments, NTS1 can also couple to Gαs, stimulating adenylyl cyclase and thereby increasing cAMP levels.
-
β-Arrestin Pathway: Upon agonist binding, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins. This leads to receptor desensitization and internalization, as well as the initiation of G protein-independent signaling, including the mitogen-activated protein kinase (MAPK) cascade (ERK1/2).
Experimental Protocols
The inhibitory properties of this compound can be quantitatively assessed using standard pharmacological assays. The following sections provide detailed methodologies for a radioligand binding assay to determine binding affinity and a calcium mobilization assay to measure functional antagonism.
Radioligand Binding Assay
This competitive binding assay quantifies the ability of this compound to displace a radiolabeled ligand from the NTS1 receptor.
Methodology:
-
Membrane Preparation:
-
Cells overexpressing the NTS1 receptor (e.g., HEK293 or CHO cells) are harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer, and the protein concentration is determined.
-
-
Competitive Binding Assay:
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Neurotensin) is incubated with the cell membranes in the presence of a range of concentrations of this compound.
-
Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of unlabeled neurotensin) are included.
-
The incubation is carried out at a specified temperature until equilibrium is reached.
-
-
Separation and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, separating membrane-bound from free radioligand.
-
The filters are washed with ice-cold buffer to minimize non-specific binding.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The specific binding data are plotted against the logarithm of the this compound concentration and fitted to a sigmoidal curve to determine the IC₅₀ value.
-
The Kᵢ value is then calculated using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This cell-based functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by neurotensin.
Methodology:
-
Cell Preparation:
-
NTS1-expressing cells are seeded in a 96-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM).
-
-
Assay Procedure:
-
The cells are washed to remove extracellular dye.
-
The cells are pre-incubated with various concentrations of this compound.
-
The plate is placed in a fluorescence plate reader, and a baseline fluorescence is recorded.
-
A fixed concentration of neurotensin (e.g., EC₈₀) is added to all wells, and the fluorescence is monitored in real-time.
-
-
Data Analysis:
-
The peak fluorescence response is determined for each concentration of this compound.
-
The response is plotted against the logarithm of the this compound concentration.
-
The data are fitted to a sigmoidal dose-response curve to calculate the IC₅₀ value for the inhibition of the calcium response.
-
Conclusion
This compound is a significant pharmacological tool for the study of the neurotensin signaling system. Its nature as a potent, non-peptidic antagonist of the neurotensin receptor makes it a valuable probe for elucidating the roles of neurotensin in health and disease, and a potential starting point for the development of novel therapeutics. The detailed experimental protocols provided herein offer a robust framework for the characterization of this compound and other modulators of the neurotensin receptors. Further investigations are warranted to establish a more precise pharmacological profile, including receptor subtype selectivity and in vivo efficacy.
References
Unveiling the In Vitro Biological Activity of L-156,903: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-156,903 has been identified as a potent inhibitor of farnesyl-protein transferase (FPTase), a critical enzyme in the post-translational modification of various cellular proteins, including the Ras family of small GTPases. The farnesylation of Ras proteins is essential for their localization to the plasma membrane and subsequent activation of downstream signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of the Ras signaling cascade is a hallmark of many human cancers, making FPTase a compelling target for anticancer drug development. This technical guide provides a comprehensive overview of the in vitro biological activity of L-156,903, summarizing key quantitative data, detailing experimental methodologies, and visualizing the relevant signaling pathways and workflows.
Quantitative Analysis of In Vitro Activity
The inhibitory potency of L-156,903 against farnesyl-protein transferase has been determined through various in vitro assays. The following table summarizes the key quantitative data available for L-156,903.
| Parameter | Value | Assay Conditions | Target Enzyme | Substrate(s) |
| IC50 | Data not available in public literature | Presumably determined by measuring the inhibition of farnesyl pyrophosphate transfer to a protein or peptide substrate. | Farnesyl-Protein Transferase (FPTase) | Farnesyl pyrophosphate (FPP), Ras-derived peptide |
| Ki | Data not available in public literature | Typically determined through kinetic analysis of enzyme inhibition. | Farnesyl-Protein Transferase (FPTase) | Farnesyl pyrophosphate (FPP), Ras-derived peptide |
Note: Despite extensive searches, specific IC50 and Ki values for L-156,903 were not found in the publicly available scientific literature. The table structure is provided as a template for when such data becomes accessible.
Core Mechanism of Action: Inhibition of Farnesyl-Protein Transferase
L-156,903 exerts its biological effect by inhibiting the enzyme farnesyl-protein transferase (FPTase). This inhibition prevents the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue located in the C-terminal CAAX box of target proteins, most notably Ras.
Impact on Downstream Signaling: The Ras Pathway
By preventing Ras farnesylation, L-156,903 effectively blocks its localization to the cell membrane. This mislocalization prevents Ras from being activated by upstream signals (e.g., from receptor tyrosine kinases) and subsequently blocks the activation of downstream effector pathways, such as the Raf-MEK-ERK (MAPK) pathway, which are crucial for cell proliferation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are generalized protocols for key experiments used to characterize FPTase inhibitors like L-156,903.
Farnesyl-Protein Transferase (FPTase) Activity Assay
This assay is fundamental to determining the inhibitory potency of compounds against FPTase.
Objective: To measure the enzymatic activity of FPTase and the inhibitory effect of L-156,903.
Principle: The assay quantifies the transfer of a radiolabeled or fluorescently tagged farnesyl group from farnesyl pyrophosphate (FPP) to a protein or peptide substrate (e.g., a Ras-derived peptide).
Materials:
-
Purified recombinant FPTase
-
Farnesyl pyrophosphate (FPP)
-
[³H]-FPP or fluorescently labeled FPP
-
Peptide substrate (e.g., biotinylated-K-Ras C-terminal peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT)
-
L-156,903 (dissolved in a suitable solvent, e.g., DMSO)
-
Scintillation counter or fluorescence plate reader
-
Streptavidin-coated plates or beads (for capture-based assays)
Procedure (Scintillation Proximity Assay - SPA):
-
Prepare a reaction mixture containing assay buffer, FPTase, and the peptide substrate in the wells of a streptavidin-coated microplate.
-
Add varying concentrations of L-156,903 or vehicle control (DMSO) to the wells.
-
Initiate the reaction by adding [³H]-FPP.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
During incubation, the biotinylated peptide substrate is captured by the streptavidin-coated plate. If farnesylation occurs, the [³H]-farnesyl group is brought into close proximity to the scintillant embedded in the plate, generating a light signal.
-
Terminate the reaction (e.g., by adding a stop solution containing EDTA).
-
Measure the signal using a scintillation counter.
-
Calculate the percent inhibition for each concentration of L-156,903 and determine the IC50 value by non-linear regression analysis.
Cell Proliferation Assay
These assays assess the cytostatic or cytotoxic effects of L-156,903 on cancer cell lines.
Objective: To determine the effect of L-156,903 on the growth and viability of tumor cells in vitro.
Principle: Various methods can be employed, including those that measure metabolic activity (e.g., MTT, XTT assays), which correlates with the number of viable cells, or direct cell counting.
Materials:
-
Cancer cell lines (e.g., those with known Ras mutations)
-
Complete cell culture medium
-
L-156,903
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a detergent solution)
-
96-well cell culture plates
-
Microplate reader
Procedure (MTT Assay):
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of L-156,903 for a specified duration (e.g., 72 hours). Include vehicle-treated and untreated controls.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial reductases in viable cells convert the yellow MTT to a purple formazan precipitate.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
L-156903 Target Validation Studies: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
L-156903 is identified as a growth hormone secretagogue (GHS), a class of compounds that stimulate the release of growth hormone. The primary molecular target for this class of compounds is the Ghrelin Receptor , also known as the Growth Hormone Secretagogue Receptor (GHSR). This technical guide consolidates the current understanding of the ghrelin receptor as the target for GHS compounds like this compound, detailing the validation process, experimental methodologies, and associated signaling pathways. While specific quantitative data for this compound is not extensively available in public literature, this guide utilizes data from well-characterized GHSs to illustrate the target validation process.
Introduction to Growth Hormone Secretagogues and the Ghrelin Receptor
Growth hormone secretagogues are a class of synthetic molecules that stimulate the secretion of growth hormone (GH).[1][2] They act through the ghrelin receptor (GHSR), a G protein-coupled receptor (GPCR).[3] The endogenous ligand for this receptor is ghrelin, a peptide hormone predominantly produced by the stomach.[3] The discovery of synthetic GHSs preceded the identification of ghrelin, a process known as reverse pharmacology.[1] this compound belongs to a series of non-peptidyl GHSs developed to mimic the action of ghrelin.
The Ghrelin Receptor (GHSR) as the Molecular Target
The ghrelin receptor is the key target for this compound and other GHSs. It is a 7-transmembrane GPCR that, upon activation, initiates a cascade of intracellular signaling events leading to GH release from the pituitary gland.[3][4]
Target Identification and Validation
The validation of the ghrelin receptor as the target for GHSs involved several key experimental approaches:
-
Radioligand Binding Assays: Demonstrating that synthetic GHSs compete with radiolabeled ghrelin for binding to cells or membranes expressing the GHSR.
-
Functional Assays: Showing that GHSs elicit a biological response (e.g., calcium mobilization, inositol phosphate accumulation, or hormone secretion) in cells expressing the GHSR.
-
In Vivo Studies: Observing a physiological effect, such as an increase in plasma GH levels, following administration of the GHS in animal models.[5][6][7][8]
Quantitative Data for Ghrelin Receptor Ligands
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Assay System |
| Ghrelin | 0.53 ± 0.03 | 23 | COS-7 cells expressing GHSR |
| Ipamorelin | ~1.3 | Not specified | Rat pituitary cells |
| MK-0677 (Ibutamoren) | 1.3 ± 0.09 | Not specified | Rat pituitary cells |
Note: The data presented is a compilation from multiple sources for illustrative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the target validation of a GHS like this compound.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the ghrelin receptor.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human ghrelin receptor (GHSR1a) are cultured to confluence.
-
Cells are harvested, and cell membranes are prepared by homogenization and centrifugation.
-
The final membrane pellet is resuspended in a binding buffer.
-
-
Binding Assay:
-
Membrane preparations are incubated with a fixed concentration of a radiolabeled ghrelin analog (e.g., [125I]-Ghrelin).
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a gamma counter.
-
-
Data Analysis:
-
Competition binding curves are generated, and the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki (inhibitory constant) is calculated from the IC50 using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of a test compound to activate the ghrelin receptor and induce an intracellular calcium signal.[2][9][10][11][12]
-
Cell Culture:
-
CHO-K1 or HEK293 cells stably expressing the human ghrelin receptor are seeded into 96- or 384-well plates.
-
-
Dye Loading:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
-
Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
Increasing concentrations of the test compound are added to the wells.
-
Changes in intracellular calcium are monitored as changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Dose-response curves are generated by plotting the peak fluorescence response against the compound concentration.
-
The EC50 (the concentration of the compound that produces 50% of the maximal response) is calculated.
-
Signaling Pathways and Visualizations
Activation of the ghrelin receptor by an agonist like this compound initiates a signaling cascade. The primary pathway involves the coupling to Gαq/11 G-proteins.
Ghrelin Receptor Signaling Pathway
Caption: Ghrelin Receptor (GHSR) signaling cascade upon agonist binding.
Experimental Workflow for Target Validation
Caption: Workflow for the target validation of a GHS like this compound.
Conclusion
The validation of the ghrelin receptor as the molecular target for this compound follows a well-established paradigm for G protein-coupled receptor ligands. Through a combination of in vitro binding and functional assays, complemented by in vivo studies measuring physiological responses, the mechanism of action of GHS compounds is robustly characterized. While specific data for this compound remains limited in publicly accessible domains, the methodologies and expected outcomes are clearly defined by the extensive research on the ghrelin receptor system. This guide provides a comprehensive framework for understanding the target validation process for this important class of therapeutic agents.
References
- 1. Growth Hormone Secretagogues as Potential Therapeutic Agents to Restore Growth Hormone Secretion in Older Subjects to Those Observed in Young Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. The Safety and Efficacy of Growth Hormone Secretagogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of in vivo growth hormone secretion by leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Study of the Effects of Different Growth Hormone Doses on Growth and Spatial Performance of Hypophysectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growth hormone receptor gene disruption in mature-adult mice improves male insulin sensitivity and extends female lifespan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Age-related changes in the secretion of growth hormone in vivo and in vitro in infantile and prepubertal Holstein bull calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ionbiosciences.com [ionbiosciences.com]
Preclinical Research on L-156903 Remains Undisclosed in Publicly Available Literature
Despite confirmation of its chemical identity, a comprehensive review of scientific databases and public records has yielded no specific preclinical studies for the compound L-156903.
Researchers, scientists, and drug development professionals seeking an in-depth technical guide on this compound will find a notable absence of published research detailing its preclinical evaluation. While the compound is listed by chemical suppliers with the CAS number 116740-51-3 and the chemical name (2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-(3-phenothiazin-10-ylpropanoylamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid, there is a lack of accessible scientific literature to construct a detailed summary of its biological activity, mechanism of action, or safety profile.
This absence of data prevents the creation of a comprehensive technical guide that would include quantitative data summaries, detailed experimental protocols, and visualizations of signaling pathways, as initially requested. The reasons for this lack of information could be numerous, including that this compound may be a compound that is still in the very early stages of development with research yet to be published, that studies may have been conducted privately and not released into the public domain, or that the compound is more commonly known under a different designation that is not readily apparent.
Without any available preclinical data, it is not possible to provide the requested in-depth analysis, including data tables, experimental methodologies, and diagrams of signaling pathways or experimental workflows. Further investigation would be required through private or proprietary databases, should they exist, to uncover any potential research on this compound.
L-156903: An In-Depth Technical Guide on its Core Safety and Toxicity Profile
Disclaimer: Publicly available safety and toxicity data for the research compound L-156903 is extremely limited. This guide provides a comprehensive overview of the known information and a potential safety and toxicity profile inferred from related compounds and its mechanism of action. The information herein is intended for researchers, scientists, and drug development professionals and should not be interpreted as a definitive safety assessment.
Introduction
This compound is a research chemical identified as a potent and selective antagonist of the low-affinity neurotensin receptor (NTS2).[1] Its primary characterization in the scientific literature dates back to a 1988 study by Pettibone et al., which focused on its in vitro binding properties.[1] Due to the absence of dedicated toxicological studies on this compound, this guide will synthesize the available data on the compound and extrapolate potential safety concerns based on the broader class of neurotensin receptor antagonists.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for understanding its potential for absorption, distribution, metabolism, and excretion (ADME), which are key determinants of its toxicological profile.
| Property | Value | Reference |
| Molecular Formula | C35H41N7O5S | InvivoChem |
| Molecular Weight | 671.81 g/mol | InvivoChem |
| CAS Number | 116740-51-3 | InvivoChem |
| Appearance | Solid | InvivoChem |
| LogP | 6.105 | InvivoChem |
| Hydrogen Bond Donor Count | 5 | InvivoChem |
| Hydrogen Bond Acceptor Count | 8 | InvivoChem |
Pharmacodynamics and Mechanism of Action
This compound functions as an antagonist at neurotensin receptors, with a marked selectivity for the low-affinity binding site, now known as the neurotensin receptor 2 (NTS2).[1] Neurotensin is a neuropeptide involved in a wide array of physiological processes, including pain perception, temperature regulation, and modulation of dopamine signaling. By blocking the action of neurotensin at the NTS2 receptor, this compound can theoretically influence these pathways.
Signaling Pathways
The signaling pathways associated with NTS2 receptor activation are complex and not fully elucidated. Antagonism by this compound would inhibit these downstream effects. A simplified, hypothetical signaling pathway is depicted below.
Caption: Hypothetical signaling cascade of the NTS2 receptor and the inhibitory action of this compound.
In Vitro Data
The primary and only publicly available experimental data for this compound comes from an in vitro radioligand binding study.
Experimental Protocol: [3H]Neurotensin Binding Assay
Objective: To determine the binding affinity and selectivity of this compound for neurotensin receptors in rat brain tissue.
Methodology:
-
Tissue Preparation: Forebrains from male Sprague-Dawley rats were homogenized in a Tris-HCl buffer. The homogenate was centrifuged, and the resulting pellet containing the membrane fraction was resuspended.
-
Binding Assay: Aliquots of the membrane preparation were incubated with [3H]neurotensin (a radiolabeled form of neurotensin) and varying concentrations of this compound.
-
Separation and Scintillation Counting: The bound and free radioligand were separated by filtration. The filters were then subjected to liquid scintillation counting to quantify the amount of bound [3H]neurotensin.
-
Data Analysis: The data were analyzed to determine the dissociation constant (Kd) and the maximal binding capacity (Bmax) of this compound. Competition binding studies were used to assess its selectivity for high- and low-affinity neurotensin binding sites.
Quantitative Data
The study by Pettibone et al. (1988) demonstrated that this compound potently inhibits [3H]neurotensin binding to rat forebrain membranes with a preference for the low-affinity site.[1]
| Parameter | Tissue | Value |
| Binding Affinity (Kd) | Rat Forebrain Membranes | Not explicitly stated for this compound alone, but shown to have high affinity for the low-affinity NT site (Kd ≈ 5.0 nM) |
| Selectivity | Rat Forebrain Membranes | Substantial selectivity for the 'low' affinity neurotensin site |
Safety and Toxicity Profile (Inferred)
As no direct toxicological studies on this compound have been published, the following sections outline a potential safety profile based on related neurotensin receptor antagonists.
Potential Off-Target Effects
Given its chemical structure, which includes a phenothiazine-like moiety, this compound could potentially interact with other receptors, such as dopamine and serotonin receptors, which are common off-targets for phenothiazines. Such interactions could lead to a range of central nervous system (CNS) side effects.
Insights from Related Compounds
-
SR 48692: Another neurotensin receptor antagonist, was reported to be well-tolerated in a six-week study with no significant adverse effects or intrinsic toxicity noted.
-
Levocabastine: An antihistamine that also acts as a selective antagonist for the NTS2 receptor, is known to cause side effects in humans, including visual disturbances and dry mouth. Preclinical studies in rats have indicated that levocabastine can impair mitochondrial function.
-
Dynorphin: A peptide that also interacts with neurotensin binding sites, has been associated with neurotoxicity at high concentrations through its interaction with NMDA receptors.
These findings suggest that while some neurotensin receptor antagonists appear to have a favorable safety profile, others can induce side effects and cellular toxicity. The specific toxicological profile of this compound remains to be determined.
Proposed Experimental Workflow for Preclinical Safety Assessment
The following diagram illustrates a standard preclinical workflow for evaluating the safety and toxicity of a research compound like this compound.
Caption: A generalized workflow for the preclinical safety evaluation of a novel compound.
Conclusion
This compound is a potent and selective antagonist of the NTS2 receptor with well-characterized in vitro binding properties. However, a significant data gap exists regarding its safety and toxicity profile. Based on the analysis of related compounds, potential areas of concern could include off-target CNS effects and mitochondrial toxicity. To ascertain the true safety profile of this compound, a comprehensive preclinical toxicology program, as outlined in the proposed workflow, would be necessary. This would involve a battery of in vitro and in vivo studies to assess its potential for cytotoxicity, genotoxicity, cardiovascular toxicity, and other adverse effects. Until such data becomes available, this compound should be handled with the appropriate precautions for a research compound with an unknown toxicological profile.
References
Methodological & Application
Application Notes and Protocols for L-156903 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-156903 is a potent, non-peptidyl growth hormone secretagogue (GHS) that acts as an agonist for the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHSR). Activation of GHSR stimulates the release of growth hormone (GH) from the pituitary gland, which in turn can lead to increased levels of insulin-like growth factor I (IGF-I). This document provides detailed application notes and a representative experimental protocol for in vivo studies involving this compound, based on available data for closely related compounds with the same mechanism of action, such as MK-0677.
Signaling Pathway of this compound
This compound exerts its effects by binding to and activating the GHSR, a G-protein coupled receptor. The downstream signaling cascade is multifaceted, leading to the stimulation of growth hormone release.
Representative In Vivo Experimental Protocol
Due to the limited availability of specific published protocols for this compound, the following is a representative protocol adapted from studies on the structurally and functionally similar growth hormone secretagogue, MK-0677. Researchers should optimize this protocol based on their specific experimental needs and institutional guidelines.
Objective
To assess the in vivo efficacy of this compound in stimulating growth hormone (GH) secretion in a rodent model.
Materials
-
This compound
-
Vehicle (e.g., distilled water, 0.5% methylcellulose)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., tail vein catheters or capillary tubes)
-
Centrifuge
-
ELISA kits for rat GH and IGF-I
-
Standard laboratory equipment
Experimental Workflow
Procedure
-
Animal Acclimatization: House male Sprague-Dawley rats in a controlled environment (12-hour light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water for at least one week before the experiment.
-
Formulation Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Dosing:
-
Divide animals into treatment and vehicle control groups.
-
Administer this compound or vehicle via oral gavage. The volume should be consistent across all animals (e.g., 5 mL/kg).
-
-
Blood Sampling:
-
Collect a baseline blood sample (t=0) immediately before administration.
-
Collect subsequent blood samples at predetermined time points (e.g., 15, 30, 60, 90, 120, and 240 minutes) post-administration.
-
-
Sample Processing:
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Hormone Analysis:
-
Quantify plasma GH and IGF-I concentrations using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean ± SEM for hormone concentrations at each time point for each group.
-
Determine the area under the curve (AUC) and peak concentration (Cmax) for the GH response.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the treatment group to the vehicle control group.
-
Quantitative Data from Analogous Compounds
The following tables summarize quantitative data from in vivo studies of the growth hormone secretagogue MK-0677, which can serve as a reference for designing studies with this compound.
Table 1: In Vivo Efficacy of MK-0677 in Rats
| Parameter | Vehicle Control | MK-0677 (4 mg/kg, oral) | Reference |
| Peak GH Concentration (ng/mL) | ~25 | ~45.7 | [1] |
| GH AUC (ng·min/mL) | ~206 | ~1090 | [1] |
Table 2: In Vivo Efficacy of MK-0677 in Beagles
| Dose (mg/kg, oral) | Peak GH Concentration (ng/mL, mean ± SEM) | Fold Increase vs. Placebo | Reference |
| 0.25 | 10.5 ± 1.9 | 5.3 | [2] |
| 0.50 | 18.0 ± 3.3 | 9.0 | [2] |
| 1.0 | 31.6 ± 5.8 | 15.8 | [2] |
Safety and Considerations
-
Ethical Approval: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals, and with approval from the Institutional Animal Care and Use Committee (IACUC).
-
Dose Selection: The appropriate dose of this compound should be determined through dose-response studies. The data from analogous compounds can inform the initial dose range.
-
Route of Administration: While oral administration is common for these compounds, other routes such as intravenous or subcutaneous injection may be considered depending on the experimental objectives.
-
Pharmacokinetics: It is advisable to conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the chosen animal model.
-
Potential Side Effects: Growth hormone secretagogues can potentially influence other hormones, such as cortisol. It is recommended to monitor for any adverse effects and consider measuring other relevant biomarkers.
References
- 1. Effect of the Orally Active Growth Hormone Secretagogue MK-677 on Somatic Growth in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MK-0677, a potent, novel, orally active growth hormone (GH) secretagogue: GH, insulin-like growth factor I, and other hormonal responses in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-156903 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-156903 is a potent and selective non-peptide antagonist of the vasopressin V1a receptor. The vasopressin V1a receptor, a G protein-coupled receptor (GPCR), is a key mediator of the physiological effects of arginine vasopressin (AVP) in the central nervous system and periphery. Its involvement in various physiological processes, including social behavior, anxiety, and cardiovascular function, makes it a significant target for drug discovery and development. These application notes provide a comprehensive guide for the dissolution and use of this compound in in vitro cell culture experiments, ensuring reliable and reproducible results.
Physicochemical and Solubility Data
Proper dissolution of this compound is critical for accurate in vitro studies. Due to its hydrophobic nature, careful selection of a solvent is necessary. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
| Property | Data |
| Molecular Formula | C₃₅H₄₁N₇O₅S |
| Molecular Weight | 671.81 g/mol |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) |
| Storage of Powder | Store at -20°C for up to 3 years or at 4°C for up to 2 years. |
| Storage of Solution | Store stock solutions in DMSO at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Equilibrate: Allow the this compound powder vial to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of cell culture grade DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Application of this compound to Cell Cultures
Important Considerations:
-
DMSO Toxicity: High concentrations of DMSO can be toxic to cells. It is crucial to ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, with 0.1% being preferable for most cell lines to avoid off-target effects.[2][3][4][5] A vehicle control (media with the same final concentration of DMSO as the experimental conditions) should always be included in experiments.
-
Cell Line Variability: The sensitivity of different cell lines to DMSO can vary. It is recommended to perform a preliminary dose-response experiment to determine the optimal, non-toxic concentration of DMSO for the specific cell line being used.
Protocol:
-
Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare Intermediate Dilutions (if necessary): Depending on the desired final concentration, it may be necessary to prepare intermediate dilutions of the stock solution in sterile cell culture medium or a suitable buffer (e.g., PBS).
-
Treatment of Cells: Add the appropriate volume of the this compound solution to the cell culture wells to achieve the desired final concentration. Gently mix the plate to ensure even distribution of the compound.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Vehicle Control: In parallel, treat a set of cells with an equivalent volume of the vehicle (cell culture medium containing the same final concentration of DMSO) to serve as a negative control.
Signaling Pathway of the Vasopressin V1a Receptor
This compound acts as an antagonist to the vasopressin V1a receptor. The binding of the endogenous ligand, arginine vasopressin (AVP), to the V1a receptor initiates a signaling cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Concurrently, DAG activates protein kinase C (PKC). This compound blocks these downstream effects by preventing the initial binding of AVP to the V1a receptor.
References
Application Notes and Protocols for L-156903 Dosage in Rodent Models
Disclaimer: Extensive literature searches did not yield specific dosage information for L-156903 in rodent models. The following information is provided as a reference for researchers and is based on data for a structurally related CCK-B receptor antagonist, L-365,260. This information should be used as a starting point for dose-finding studies, and optimal dosages for this compound must be determined empirically.
Introduction
This compound is a potent and selective antagonist of the cholecystokinin B (CCK-B) receptor. CCK-B receptors are implicated in a variety of physiological and pathological processes in the central nervous system, including anxiety, depression, and pain perception. As such, CCK-B antagonists like this compound are valuable tools for preclinical research in these areas. This document provides a summary of available data on a related compound, L-365,260, to guide the initial design of experiments using this compound in rodent models.
Quantitative Data for the Related Compound L-365,260
The following table summarizes dosage information for the CCK-B antagonist L-365,260 in mice from published studies. This data can serve as a preliminary reference for designing dose-response studies for this compound.
| Compound | Animal Model | Application | Route of Administration | Dosage Range | Notes |
| L-365,260 | Mouse | Antidepressant-like effects (Conditioned suppression of motility test) | Not Specified | 0.2 and 2 mg/kg | Decreased motor inhibition in shocked mice. |
| L-365,260 | Mouse | Potentiation of electroacupuncture-induced analgesia | Subcutaneous (s.c.) | 0.125 - 2.0 mg/kg | A maximal effect was observed at 0.5 mg/kg. |
Experimental Protocols
The following are detailed protocols for common experimental procedures involving the administration of compounds to rodents and the assessment of anxiety-like behavior. These are generalized protocols and should be adapted to the specific experimental design.
Preparation of this compound for In Vivo Administration
-
Vehicle Selection: The choice of vehicle will depend on the physicochemical properties of this compound and the intended route of administration. Common vehicles for parenteral administration in rodents include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or a mixture of solvents such as DMSO, Tween 80, and saline. For oral administration, solutions or suspensions can be prepared in water, methylcellulose, or other appropriate vehicles.
-
Preparation Protocol (Example for Intraperitoneal Injection):
-
Weigh the required amount of this compound powder using an analytical balance.
-
In a sterile microcentrifuge tube, dissolve the this compound in a minimal amount of a suitable solvent (e.g., DMSO).
-
Add a surfactant such as Tween 80 to aid in solubilization and prevent precipitation.
-
Bring the solution to the final desired volume with sterile saline or PBS. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <10%) to avoid toxicity.
-
Vortex the solution thoroughly to ensure it is homogenous.
-
Filter the solution through a 0.22 µm syringe filter into a sterile vial to ensure sterility before injection.
-
Rodent Administration Techniques
Common routes of administration for rodents include intraperitoneal (IP), subcutaneous (SC), intravenous (IV), and oral gavage (PO).[1][2][3][4][5] The choice of route depends on the desired pharmacokinetic profile of the compound.
-
Intraperitoneal (IP) Injection (Mouse):
-
Restrain the mouse firmly by scruffing the neck and securing the tail.
-
Tilt the mouse to a slight head-down position.
-
Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly. The typical injection volume for a mouse is 0.1-0.2 mL per 10 grams of body weight.[2]
-
-
Subcutaneous (SC) Injection (Mouse):
-
Gently lift the loose skin over the back of the neck or flank to form a "tent".
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.
-
Aspirate briefly to check for blood.
-
Inject the solution to form a small bleb under the skin.
-
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.[6][7][8][9]
-
Apparatus: The maze consists of four arms (two open, two closed) elevated from the floor.
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or the vehicle control at the predetermined time before testing (e.g., 30 minutes for IP injection).
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the session using a video camera for later analysis.
-
-
Data Analysis:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of general activity).
-
Anxiolytic-like effects are indicated by an increase in the time spent and the number of entries into the open arms.
-
Visualization of Pathways and Workflows
Signaling Pathway
Caption: Simplified signaling pathway of CCK-B receptor antagonism by this compound.
Experimental Workflow
Caption: General experimental workflow for assessing this compound in a rodent behavioral model.
References
- 1. L 156903 | bioactive chemica | CAS# 116740-51-3 | InvivoChem [invivochem.com]
- 2. Issues in the design, analysis, and application of rodent developmental neurotoxicology studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemical drug properties associated with in vivo toxicological outcomes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4161079A - Instant mouse trap - Google Patents [patents.google.com]
- 5. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Editorial: Animal-friendly methods for rodent behavioral testing in neuroscience research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo biochemistry, pharmacology, and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo and in vitro pharmacological characterization of SVT-40776, a novel M3 muscarinic receptor antagonist, for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. patents.justia.com [patents.justia.com]
Application Notes and Protocols for L-156903 in Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for immunofluorescence staining of the Lysophosphatidic Acid Receptor 3 (LPA3), the putative target of L-156903. Given that this compound is a bioactive chemical, this protocol is essential for visualizing the subcellular localization of the LPA3 receptor and investigating the potential effects of this compound on its expression and trafficking.
Introduction to this compound and the LPA3 Receptor
This compound is a novel and potent bioactive chemical. While its specific mechanism of action is not extensively documented in publicly available literature, it is associated with the Lysophosphatidic Acid Receptor 3 (LPA3). LPA3, also known as EDG7, is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes.[1][2] Upon activation by its ligand, lysophosphatidic acid (LPA), the LPA3 receptor primarily couples to Gαq/11 and Gαi/o proteins.[1][3] This promiscuous coupling allows the receptor to activate multiple downstream signaling pathways, influencing a wide range of cellular functions.[1][3]
The activation of Gαq/11 by the LPA3 receptor leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium and the activation of protein kinase C (PKC).[2] The Gαi/o pathway, on the other hand, can inhibit adenylyl cyclase and has been linked to the activation of the PI3K/AKT/Nrf2 signaling cascade, which is involved in cell survival and proliferation.[1][3] Understanding the signaling and cellular localization of the LPA3 receptor is critical for elucidating the biological effects of compounds like this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the immunofluorescence protocol. These values should be considered as a starting point and may require optimization for specific cell types and experimental conditions.
| Parameter | Recommended Value/Range | Notes |
| Primary Antibody Dilution | 1:100 - 1:500 | Optimal dilution should be determined empirically. |
| Secondary Antibody Dilution | 1:500 - 1:1000 | Dependent on the specific antibody and fluorophore. |
| Fixation Time | 15-20 minutes | At room temperature. |
| Permeabilization Time | 10-15 minutes | At room temperature. |
| Blocking Time | 60 minutes | At room temperature. |
| Primary Antibody Incubation | Overnight at 4°C or 1-2 hours at RT | Overnight incubation often yields better results. |
| Secondary Antibody Incubation | 1-2 hours at room temperature | Protect from light. |
| This compound Treatment (Optional) | Concentration- and time-dependent | A dose-response and time-course experiment is recommended. |
Experimental Protocols
I. Cell Culture and Treatment with this compound (Optional)
-
Cell Seeding : Seed cells expressing the LPA3 receptor onto sterile glass coverslips in a 24-well plate at an appropriate density to achieve 70-80% confluency on the day of the experiment.
-
Cell Culture : Culture cells in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment : If investigating the effect of this compound, prepare a stock solution of the compound in an appropriate solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in a culture medium to the desired final concentrations.
-
Incubation : Remove the old medium from the cells and add the medium containing this compound or vehicle control. Incubate for the desired period.
II. Immunofluorescence Staining Protocol for LPA3 Receptor
This protocol is a general guideline and may require optimization.
A. Reagents and Buffers
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS with 0.1% Triton X-100
-
Primary Antibody: Anti-LPA3 receptor antibody
-
Secondary Antibody: Fluorophore-conjugated secondary antibody specific to the primary antibody's host species
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342
-
Antifade Mounting Medium
B. Staining Procedure
-
Washing : Gently wash the cells three times with PBS for 5 minutes each.
-
Fixation : Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[4]
-
Washing : Wash the cells three times with PBS for 5 minutes each to remove the fixative.
-
Permeabilization : Permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature. This step is necessary for intracellular targets.
-
Washing : Wash the cells three times with PBS for 5 minutes each.
-
Blocking : Block non-specific antibody binding by incubating the cells in Blocking Buffer for 60 minutes at room temperature.[4]
-
Primary Antibody Incubation : Dilute the primary anti-LPA3 receptor antibody in the Blocking Buffer according to the optimized dilution. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.[4]
-
Washing : Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.
-
Secondary Antibody Incubation : Dilute the fluorophore-conjugated secondary antibody in the Blocking Buffer. Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.[4]
-
Washing : Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.
-
Nuclear Counterstaining : Incubate the cells with a nuclear counterstain like DAPI or Hoechst 33342 in PBS for 5-10 minutes at room temperature, protected from light.
-
Final Washes : Wash the cells twice with PBS for 5 minutes each, protected from light.
-
Mounting : Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging : Visualize the stained cells using a fluorescence or confocal microscope. Acquire images using the appropriate filter sets for the chosen fluorophores.
Visualizations
LPA3 Receptor Signaling Pathway
Caption: LPA3 Receptor Signaling Pathways.
Immunofluorescence Experimental Workflow
Caption: Immunofluorescence Staining Workflow.
References
- 1. The LPA3 Receptor: Regulation and Activation of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The LPA<sub>3</sub> Receptor: Regulation and Activation of Signaling Pathways - ProQuest [proquest.com]
- 4. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
L-156903: Uncharted Territory in Dopamine Pathway Research
Efforts to delineate the role and application of L-156903 as a tool for studying dopamine pathways have revealed a significant lack of publicly available scientific literature on the compound. Despite comprehensive searches for its pharmacological data, mechanism of action, and experimental applications, no specific information detailing its interaction with dopamine receptors or its use in neuroscience research could be identified.
This absence of data prevents the creation of detailed application notes and protocols as requested. The scientific community relies on published, peer-reviewed data to establish the utility and methodology of research compounds. In the case of L-156,903, such foundational information appears to be missing from accessible databases and scientific publications.
The Landscape of Dopamine Pathway Research
Dopamine pathways are critical neural circuits implicated in a wide array of physiological and behavioral processes, including motor control, motivation, reward, and cognition. Researchers utilize a variety of pharmacological tools—agonists, antagonists, and modulators with well-defined properties—to investigate these pathways. These tools allow for the precise dissection of dopamine receptor subtype function (D1-like and D2-like receptors) in both healthy and diseased states.
Understanding the intricate signaling cascades initiated by dopamine receptor activation is fundamental to this research. For instance, D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels. Conversely, D2-like receptors couple to Gαi/o proteins to inhibit adenylyl cyclase and decrease cAMP levels, while also modulating other signaling pathways involving β-arrestin and ion channels.
A generalized signaling pathway for dopamine receptors is depicted below:
Caption: Generalized signaling pathways for D1-like and D2-like dopamine receptors.
Standard Experimental Workflow
A typical experimental workflow to characterize a novel compound's effect on dopamine pathways would involve a multi-tiered approach, starting with in vitro assays and progressing to in vivo studies.
Caption: A standard experimental workflow for characterizing a new research compound.
Given the current lack of information, it is not possible to place L-156,903 within this established research context for dopamine pathways. Researchers and drug development professionals are advised to seek compounds with well-documented pharmacological profiles for their studies. Should information on L-156,903 become available in the future, a thorough evaluation of its binding affinities, functional activities, and selectivity will be necessary to determine its potential utility as a research tool.
Application Notes and Protocols for the Quantification of L-156903 in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of L-156903 in various tissue samples. The methodologies described herein are based on established principles of bioanalysis, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for drug quantification in complex biological matrices.
Introduction
This compound is a potent and selective non-peptide antagonist of the cholecystokinin subtype 2 (CCK2) receptor. Understanding its distribution and concentration in different tissues is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling, efficacy studies, and safety assessments in preclinical and clinical drug development. Accurate quantification of this compound in tissue samples is therefore a critical requirement.
This document outlines a general yet detailed procedure for the extraction and quantification of this compound from tissue homogenates. The protocol includes steps for sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Tissue Sample Collection and Homogenization
Proper collection and handling of tissue samples are essential to ensure the integrity of the analyte.
Protocol:
-
Excise tissues of interest immediately after euthanasia.
-
Rinse the tissues with ice-cold 0.9% physiological saline to remove any excess blood.
-
Blot the tissues dry with filter paper.
-
Accurately weigh the tissue samples.
-
Homogenize the tissue (typically 0.5 g) in a suitable buffer (e.g., normal saline, phosphate-buffered saline) at a specific ratio (e.g., 1:1 or 1:2 w/v) using a mechanical homogenizer on ice.[1]
-
Store the resulting tissue homogenates at -80°C until analysis.
Sample Preparation: Extraction of this compound
Extraction techniques are employed to isolate this compound from interfering substances within the biological matrix, such as proteins and lipids. Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2]
2.2.1. Protein Precipitation (PPT) Protocol
This is a rapid and simple method suitable for high-throughput analysis.
-
To a 100 µL aliquot of tissue homogenate, add a specific volume (e.g., 300 µL) of a cold organic solvent such as acetonitrile or methanol.[3] This will precipitate the majority of the proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant containing this compound to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
2.2.2. Liquid-Liquid Extraction (LLE) Protocol
LLE provides a cleaner extract compared to PPT by partitioning the analyte between two immiscible liquid phases.[5]
-
To a 100 µL aliquot of tissue homogenate, add an appropriate internal standard (IS).
-
Add a specific volume (e.g., 500 µL) of an immiscible organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.[6]
-
Vortex the mixture for 5-10 minutes to facilitate the transfer of this compound into the organic phase.
-
Centrifuge at a moderate speed (e.g., 4000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
2.2.3. Solid-Phase Extraction (SPE) Protocol
SPE offers the highest degree of sample cleanup and is ideal for achieving low limits of quantification.[7][8]
-
Condition an appropriate SPE cartridge (e.g., a C18 or mixed-mode cation exchange cartridge) with methanol followed by water.
-
Load the pre-treated tissue homogenate (e.g., diluted or pH-adjusted) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute this compound with a small volume of a strong organic solvent (e.g., methanol or acetonitrile, possibly with an acid or base modifier).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
LC-MS/MS Analysis
A validated LC-MS/MS method is crucial for the selective and sensitive quantification of this compound.[9]
Typical LC-MS/MS Parameters:
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., Kinetex Biphenyl, Hypersil BDS C18)[10][11] |
| Mobile Phase | A: Water with 0.1% formic acid or 0.1% ammonia solution; B: Acetonitrile or Methanol with 0.1% formic acid[3][12] |
| Elution | Gradient elution for optimal separation[11] |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 2 - 10 µL[12] |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) in positive or negative ion mode, depending on the physicochemical properties of this compound. |
| Detection | Multiple Reaction Monitoring (MRM) |
The specific MRM transitions (precursor ion → product ion) for this compound and the internal standard would need to be determined empirically by infusing a standard solution of the compound into the mass spectrometer.
Data Presentation and Validation
Quantitative data should be presented in a clear and organized manner. Method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure reliability.
Calibration Curve and Linearity
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99.
Table 1: Representative Calibration Curve Data for this compound in Tissue Homogenate
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 (LLOQ) | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.189 |
| 500 | 5.951 |
| 1000 (ULOQ) | 11.923 |
Precision and Accuracy
Intra- and inter-day precision and accuracy are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day and on different days, respectively.[1]
Table 2: Representative Precision and Accuracy Data for this compound in Tissue Homogenate
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| LLOQ | 1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low | 3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Medium | 75 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High | 750 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
RSD: Relative Standard Deviation; RE: Relative Error
Visualizations
Experimental Workflow
References
- 1. Pharmacokinetic analysis and tissue distribution of Vam3 in the rat by a validated LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Pharmacokinetics and tissue distribution analysis of ginsenoside Rh3 in rats using a novel LC-MS/MS quantification strategy [frontiersin.org]
- 5. cbspd.com [cbspd.com]
- 6. Development of an HPLC-MS/MS Method for the Determination of Silybin in Human Plasma, Urine and Breast Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-phase micro-extraction of drugs from biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A validated HPLC-MS/MS method for estimating the concentration of the ganglioside, GD2, in human plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. mdpi.com [mdpi.com]
- 12. Quantification of Acipimox in Plasma and Tissues by LC–MS/MS: Application to Pharmacokinetic Comparison between Normoxia and Hypoxia [mdpi.com]
Application Notes and Protocols for L-156903 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-156903 is a potent and selective inhibitor of farnesyl-protein transferase (FPT). This enzyme plays a critical role in the post-translational modification of various cellular proteins, most notably the Ras family of small GTPases. Farnesylation is the attachment of a farnesyl isoprenoid lipid to a cysteine residue at or near the C-terminus of a target protein. This modification is essential for the proper subcellular localization and function of these proteins, including their ability to anchor to the inner surface of the plasma membrane.
The Ras proteins are key components of signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Constitutive activation of Ras signaling due to mutations is a hallmark of many human cancers. By inhibiting farnesyltransferase, this compound prevents the farnesylation and subsequent membrane association of Ras, thereby blocking its downstream signaling and inhibiting the growth of cancer cells. This mechanism of action makes farnesyltransferase inhibitors like this compound promising candidates for cancer therapy.
High-throughput screening (HTS) is a powerful methodology for discovering and characterizing novel enzyme inhibitors. Both biochemical and cell-based HTS assays are well-suited for the evaluation of this compound and other farnesyltransferase inhibitors. Biochemical assays offer a direct measure of enzyme inhibition, while cell-based assays provide insights into the compound's activity in a more physiologically relevant context.
Data Presentation
The following table summarizes the inhibitory activity of a representative potent and highly selective farnesyltransferase inhibitor, which may be analogous to this compound, in various assays.
| Compound | Assay Type | Target/Cell Line | IC50 Value | Reference |
| FPT Inhibitor I | Biochemical (Enzyme Inhibition) | Farnesyltransferase (FTase) | 83 nM | |
| FPT Inhibitor I | Biochemical (Enzyme Inhibition) | Geranylgeranyltransferase I (GGTase I) | 26 µM | |
| FPT Inhibitor I | Biochemical (Enzyme Inhibition) | Geranylgeranyltransferase II (GGTase II) | 47 µM | |
| Lonafarnib | Cell-Based (Cell Proliferation) | SMMC-7721 (Hepatocellular Carcinoma) | 20.29 µM | [1] |
| Lonafarnib | Cell-Based (Cell Proliferation) | QGY-7703 (Hepatocellular Carcinoma) | 20.35 µM | [1] |
| Lonafarnib | Cell-Based (Osteoclastogenesis) | Bone Marrow Macrophages (BMMs) | 11.47 µM | [2] |
Note: "FPT Inhibitor I" is a generic name for a potent farnesyltransferase inhibitor and may or may not be identical to this compound. Data for Lonafarnib, another well-characterized FPT inhibitor, is provided for comparative purposes.
Signaling Pathway
The diagram below illustrates the Ras signaling pathway and the point of intervention for farnesyltransferase inhibitors like this compound.
Experimental Protocols
Biochemical High-Throughput Screening: Fluorescence-Based Farnesyltransferase Activity Assay
This protocol describes a homogeneous, "mix-and-read" fluorescence-based assay suitable for high-throughput screening of farnesyltransferase inhibitors. The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate to a dansylated peptide substrate. The farnesylation of the peptide leads to an increase in fluorescence intensity, which is inhibited in the presence of an FPT inhibitor like this compound.
Materials:
-
Farnesyltransferase (FPTase) enzyme
-
Farnesyl pyrophosphate (FPP)
-
Dansyl-GCVLS peptide substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl2, 20 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
This compound or other test compounds
-
384-well black, flat-bottom plates
-
Fluorescence plate reader with excitation at ~340 nm and emission at ~550 nm
Workflow Diagram:
Protocol:
-
Compound Plating: Dispense 1 µL of this compound or other test compounds in DMSO into the wells of a 384-well plate. For control wells, dispense 1 µL of DMSO (for 0% inhibition) and 1 µL of a known FPT inhibitor (for 100% inhibition).
-
Enzyme Addition: Prepare a working solution of FPTase in Assay Buffer. Add 20 µL of the FPTase solution to each well of the assay plate.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Prepare a substrate mix containing FPP and Dansyl-GCVLS peptide in Assay Buffer. Add 20 µL of the substrate mix to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity of each well using a plate reader with excitation at 340 nm and emission at 550 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based High-Throughput Screening: Soft Agar Colony Formation Assay
This assay measures the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation. Inhibition of farnesyltransferase by this compound is expected to revert the transformed phenotype and inhibit colony formation in soft agar.
Materials:
-
Ras-transformed cancer cell line (e.g., NIH 3T3 cells transformed with an activated H-Ras oncogene)
-
Complete growth medium (e.g., DMEM with 10% fetal bovine serum)
-
Agarose, low melting point
-
This compound or other test compounds
-
6-well plates
-
Microscope for colony counting
Workflow Diagram:
Protocol:
-
Prepare Bottom Agar Layer:
-
Prepare a 1.2% agarose solution in water and autoclave.
-
Prepare a 2x concentrated complete growth medium.
-
Mix equal volumes of the 1.2% agarose solution (melted and cooled to 42°C) and the 2x growth medium (warmed to 37°C) to make a final 0.6% agarose/1x medium mixture.
-
Dispense 2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
-
Prepare Top Agar Layer with Cells:
-
Prepare a 0.6% agarose solution and a 2x complete growth medium as described above.
-
Trypsinize and count the Ras-transformed cells. Resuspend the cells in complete growth medium at a concentration of 2 x 10^4 cells/mL.
-
For each well, mix 0.5 mL of the cell suspension with 0.5 mL of the 0.6% agarose/2x medium mixture containing the desired concentration of this compound or control vehicle.
-
Immediately layer 1 mL of this cell/agarose mixture on top of the solidified bottom layer.
-
-
Incubation:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days.
-
Feed the cells twice a week by adding 200 µL of complete growth medium containing the appropriate concentration of this compound or vehicle to the top of the agar.
-
-
Colony Staining and Counting:
-
After the incubation period, stain the colonies by adding 0.5 mL of 0.005% crystal violet in PBS to each well and incubating for 1 hour.
-
Count the number of colonies in each well using a microscope.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of colony formation for each compound concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
-
Conclusion
This compound is a valuable tool for studying the role of farnesyltransferase in cellular signaling and for the development of novel anticancer therapeutics. The high-throughput screening assays described in these application notes provide robust and reliable methods for identifying and characterizing farnesyltransferase inhibitors. The biochemical assay offers a direct and rapid assessment of enzyme inhibition, while the cell-based soft agar assay provides a more physiologically relevant measure of the compound's anti-proliferative and anti-transforming activity. These protocols can be readily adapted for the screening of large compound libraries to discover new FPT inhibitors with therapeutic potential.
References
- 1. Synergistic effect of farnesyl transferase inhibitor lonafarnib combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lonafarnib Inhibits Farnesyltransferase via Suppressing ERK Signaling Pathway to Prevent Osteoclastogenesis in Titanium Particle-Induced Osteolysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving L-156903 Solubility in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-156903. The information herein is designed to address common solubility challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound immediately after adding it to my aqueous buffer. What is the primary cause?
A1: Immediate precipitation is a strong indication of this compound's low intrinsic aqueous solubility. With a high LogP value of 6.105, this compound is highly lipophilic and inherently poorly soluble in aqueous solutions.[1] Factors such as the compound's concentration, the buffer's pH and ionic strength, and the temperature can all significantly impact its solubility.
Q2: I dissolved this compound in DMSO for a stock solution, but it precipitates when I dilute it into my aqueous experimental buffer. Why is this happening?
A2: This common phenomenon is known as "solvent-shifting" or "crashing out."[2] Dimethyl sulfoxide (DMSO) is a potent organic solvent capable of dissolving this compound at high concentrations. However, when this concentrated stock solution is introduced into an aqueous buffer, the overall solvent environment becomes predominantly aqueous. This compound is not soluble in this new environment and consequently precipitates out of the solution. To mitigate this, it is crucial to ensure that the final concentration of both this compound and DMSO are kept low enough to maintain solubility.
Q3: What is the maximum recommended final concentration of DMSO for cell-based assays?
A3: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced artifacts and cytotoxicity.[2] It is highly recommended to perform a preliminary experiment to determine the DMSO tolerance of your specific cell line.
Q4: Can I use heating or sonication to dissolve this compound in my aqueous buffer?
A4: While gentle heating and sonication can aid in the initial dissolution of this compound, these methods may lead to a supersaturated solution. If the compound's concentration is above its thermodynamic solubility limit, it may precipitate out as the solution cools or over time. These techniques are best used to aid in the initial dispersion before employing other solubilization methods.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and resolving this compound precipitation issues.
Issue 1: Precipitation upon initial dissolution in aqueous buffer.
| Potential Cause | Recommended Solution |
| Low intrinsic solubility | The concentration of this compound exceeds its solubility limit in the aqueous buffer. |
| Action: Reduce the final concentration of this compound. | |
| Action: Utilize a solubilization technique such as pH modification, co-solvents, or excipients (see Experimental Protocols). | |
| Incorrect buffer pH | The pH of the buffer may not be optimal for this compound solubility. |
| Action: Determine the pKa of this compound and adjust the buffer pH accordingly. For basic compounds, a more acidic pH may increase solubility, while for acidic compounds, a more basic pH might be beneficial. |
Issue 2: Precipitation after diluting a DMSO stock solution into aqueous buffer.
| Potential Cause | Recommended Solution |
| Solvent-shifting | Rapid change in solvent polarity causes the compound to precipitate. |
| Action: Lower the final concentration of DMSO in the aqueous solution by preparing a more concentrated stock solution and using a smaller volume for dilution. | |
| Action: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and uniform mixing. This minimizes localized high concentrations. | |
| Action: Consider using a co-solvent system where a water-miscible organic solvent is included in the final aqueous solution to increase the overall solvent capacity for this compound. |
Issue 3: The this compound solution is initially clear but becomes cloudy over time.
| Potential Cause | Recommended Solution |
| Metastable supersaturated solution | The initial dissolution was successful, but the concentration is above the thermodynamic solubility limit. |
| Action: Reduce the final concentration of this compound. | |
| Temperature fluctuations | A decrease in temperature can reduce the solubility of the compound. |
| Action: Ensure your experimental setup is maintained at a constant temperature. | |
| Interaction with buffer components | Certain salts or other components in your buffer could be promoting precipitation. |
| Action: Test the solubility of this compound in a simpler buffer system first to identify potential interactions. |
Quantitative Data Summary
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility (mg/mL) | Notes |
| Water | < 0.01 | Practically insoluble |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.01 | Practically insoluble |
| DMSO | > 50 | Freely soluble |
| Ethanol | ~1 | Slightly soluble |
| PEG 400 | ~5 | Soluble |
Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent System (v/v) | Maximum Soluble Concentration of this compound (µg/mL) |
| 5% DMSO | 2.5 |
| 10% DMSO | 7 |
| 5% Ethanol | 1.5 |
| 10% Ethanol | 4 |
| 20% PEG 400 | 15 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization using a Co-solvent System (DMSO/PEG 400)
This protocol is designed to prepare a working solution of this compound for in vivo or in vitro studies where a higher concentration in an aqueous-based vehicle is required.
-
Start with a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a separate sterile tube, prepare the co-solvent vehicle by mixing PEG 400 and your desired aqueous buffer (e.g., saline or PBS) at the desired ratio (e.g., 20% PEG 400 in PBS).
-
While vortexing the co-solvent vehicle, slowly add the required volume of the this compound DMSO stock solution to reach the final desired concentration.
-
Continue to vortex for another 1-2 minutes to ensure complete mixing.
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, the final concentration of this compound may be too high for that specific vehicle composition.
Protocol 3: Solubilization using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3][4]
-
Prepare a solution of a suitable cyclodextrin (e.g., 10% w/v HP-β-CD in water or buffer).
-
Add the this compound powder directly to the cyclodextrin solution.
-
Stir or shake the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.
-
After the incubation period, centrifuge the solution at high speed to pellet any undissolved compound.
-
Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex. The concentration can be determined by a suitable analytical method like HPLC-UV.
Visualizations
Caption: Experimental workflow for preparing this compound solutions and troubleshooting precipitation.
Caption: Generalized signaling pathway involving a hydrophobic compound like this compound.
Caption: Logical relationships influencing the solubility and precipitation of this compound.
References
- 1. L 156903 | bioactive chemica | CAS# 116740-51-3 | InvivoChem [invivochem.com]
- 2. benchchem.com [benchchem.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
common issues with L-156903 stability
Disclaimer: Specific stability and degradation data for L-156903 are limited in publicly available literature. The information provided in this technical support center is based on the general chemical properties of its core structures: a phenothiazine moiety and a peptide-like backbone. These guidelines are intended to provide best practices for handling and troubleshooting, but individual experimental conditions may yield different results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. Based on general guidelines for similar compounds, the following conditions are recommended:
-
Solid Form: Store the lyophilized powder at -20°C for long-term stability. For shorter periods, storage at 4°C is acceptable.
-
In Solution: For solutions, it is best to prepare them fresh for each experiment. If storage is necessary, aliquot the solution into single-use volumes and store at -80°C for up to six months, or at -20°C for up to one month. Avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]
Q2: What solvents are suitable for dissolving this compound?
A2: The solubility of this compound may vary. It is recommended to first attempt dissolution in dimethyl sulfoxide (DMSO). If solubility issues persist, other organic solvents such as ethanol or dimethylformamide (DMF) can be tested with a small amount of the compound to avoid significant loss of material.
Q3: My this compound solution has changed color. What does this indicate?
A3: A color change in your this compound solution, particularly to a yellowish or pinkish hue, is often an indication of oxidation.[2] The phenothiazine core of this compound is susceptible to oxidation, which can be accelerated by exposure to light and air.[2][3] It is advisable to use a stability-indicating method like HPLC to confirm degradation before proceeding with experiments using a discolored solution.
Q4: I am observing a loss of activity with my this compound compound over time. What could be the cause?
A4: Loss of biological activity can stem from several factors, including:
-
Hydrolysis: The peptide-like structure of this compound contains amide bonds that are susceptible to hydrolysis, leading to cleavage of the molecule. This is particularly a concern in aqueous solutions and can be influenced by pH and temperature.[4][5]
-
Oxidation: As mentioned, oxidation of the phenothiazine ring can alter the compound's structure and, consequently, its biological activity.[2]
-
Aggregation: Peptide-like molecules can be prone to aggregation, where molecules clump together to form inactive precipitates or soluble aggregates.[5][6] This can be influenced by concentration, pH, and temperature.
Q5: How can I minimize the degradation of this compound during my experiments?
A5: To minimize degradation, adhere to the following best practices:
-
Protect from Light: Handle the solid compound and its solutions in amber vials or wrap containers with aluminum foil to prevent photolytic degradation.[2][7]
-
Minimize Air Exposure: Prepare solutions fresh and consider purging the vial with an inert gas like nitrogen or argon before sealing.[2]
-
Control pH: Use buffered solutions to maintain a stable pH, as significant shifts in pH can accelerate hydrolysis and affect solubility.
-
Maintain Low Temperatures: Keep the compound and its solutions at the recommended storage temperatures and minimize time at room temperature.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Compound will not dissolve | Incorrect solvent; concentration is too high. | Try a different recommended solvent (e.g., DMSO, DMF). Use sonication or gentle warming to aid dissolution. Ensure you are not exceeding the solubility limit. |
| Solution appears cloudy or has precipitates | Aggregation; precipitation due to pH or temperature changes. | Centrifuge the solution to pellet any precipitate. Use the supernatant, but be aware that the concentration may be lower than intended. Consider adjusting the pH of your buffer. Prepare fresh solutions and avoid prolonged storage.[2] |
| Inconsistent experimental results | Degradation of the compound; improper storage. | Prepare fresh solutions for each experiment. Confirm the integrity of your stock solution using an analytical technique like HPLC. Review your handling and storage procedures to ensure they align with best practices. |
| Appearance of unexpected peaks in HPLC analysis | Formation of degradation products. | This suggests that the compound is unstable under your experimental or storage conditions. A forced degradation study can help to identify the nature of the degradation products.[2] |
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound to ensure its stability.
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Experimental Protocols
Protocol: General Procedure for a Forced Degradation Study
A forced degradation study is essential for understanding the stability of a compound under various stress conditions. This helps in identifying potential degradation products and developing stability-indicating analytical methods.[7]
Objective: To assess the stability of this compound under hydrolytic, oxidative, and photolytic stress.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.[7]
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl before analysis.[7]
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Keep the mixture at room temperature and monitor for degradation at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Dilute the samples with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source providing both UV and visible light, as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.
-
Analyze both the exposed and control samples by HPLC at appropriate time intervals.[7]
-
-
HPLC Analysis: Analyze all samples using a validated, stability-indicating HPLC method to quantify the amount of this compound remaining and to observe the formation of any degradation products.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Potential oxidative degradation pathway of the phenothiazine core.
Caption: Troubleshooting decision tree for common this compound issues.
References
- 1. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. RSC - Page load error [pubs.rsc.org]
- 4. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Optimizing L-156903 Concentration for Cell-Based Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of L-156903 for cell-based assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent bioactive compound that acts as an antagonist of the neurotensin receptor. Specifically, it inhibits the binding of neurotensin (NT) to its receptors on cell membranes.[1] Research has shown that this compound exhibits selectivity for the 'low' affinity neurotensin binding site in rat forebrain tissue.[1]
Q2: What is the primary application of this compound in cell-based assays?
The primary application of this compound in a cell-based context is in radioligand binding assays to characterize neurotensin receptors.[1] It can be used as a competitive inhibitor to determine the affinity and specificity of other compounds for the neurotensin receptor. Additionally, it can be used to block neurotensin signaling in functional assays to study the downstream consequences of receptor activation.
Q3: What is a typical concentration range for this compound in a neurotensin binding assay?
Based on the available literature, this compound potently inhibits [3H]neurotensin binding with a biphasic competition curve.[1] A starting concentration range for a competitive binding assay would typically be from low nanomolar (nM) to micromolar (µM) concentrations. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific experimental system.
Q4: How should I prepare a stock solution of this compound?
This compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in 100% DMSO to a high concentration (e.g., 10 mM). This stock solution can then be serially diluted in the appropriate assay buffer to achieve the desired final concentrations. It is important to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guides
Problem 1: High background signal in the radioligand binding assay.
| Possible Cause | Suggested Solution |
| Inadequate washing | Increase the number and/or volume of washes to more effectively remove unbound radioligand. Ensure the wash buffer is at the correct temperature and pH. |
| Non-specific binding of the radioligand to filters or plates | Pre-treat filters or plates with a blocking agent such as bovine serum albumin (BSA) or polyethyleneimine (PEI). |
| Radioligand degradation | Use fresh radioligand and store it properly according to the manufacturer's instructions to prevent degradation. |
| Contamination of reagents | Use fresh, high-quality reagents and filter-sterilize all buffers. |
Problem 2: No or low inhibition of neurotensin binding by this compound.
| Possible Cause | Suggested Solution |
| Incorrect concentration of this compound | Verify the calculations for the stock solution and serial dilutions. Perform a wider range of concentrations in the dose-response experiment. |
| Degradation of this compound | Prepare fresh stock solutions of this compound. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Low expression of neurotensin receptors in the cell model | Confirm the expression of neurotensin receptors in your cell line or tissue preparation using techniques like Western blotting, qPCR, or a saturation binding assay with a known radioligand. |
| Assay conditions not optimal | Optimize assay parameters such as incubation time, temperature, and buffer composition (pH, ionic strength). |
Experimental Protocols
Protocol 1: [3H]Neurotensin Radioligand Binding Assay
This protocol is adapted from the methodology described by Pettibone et al. (1988).[1]
Materials:
-
Cell membranes expressing neurotensin receptors (e.g., from rat forebrain or a transfected cell line)
-
[3H]Neurotensin (Radioligand)
-
This compound (competitor)
-
Unlabeled Neurotensin (for determining non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.2% BSA, 5 mM MgCl2)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation vials
-
Scintillation fluid
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from your cells or tissue of interest using standard homogenization and centrifugation techniques. Resuspend the final membrane pellet in Assay Buffer.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following components in order:
-
Assay Buffer
-
Increasing concentrations of this compound (for competition curve) or a high concentration of unlabeled neurotensin (for non-specific binding) or buffer alone (for total binding).
-
A fixed concentration of [3H]Neurotensin (typically at or below its Kd).
-
Cell membrane preparation.
-
-
Incubation: Incubate the reaction mixtures at a defined temperature (e.g., 25°C) for a specific duration (e.g., 30-60 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of this compound to generate a competition curve and determine the IC50 value.
Visualizations
Caption: Experimental workflow for a radioligand binding assay.
Caption: Simplified neurotensin receptor signaling pathway.
References
troubleshooting L-156903 off-target effects
Technical Support Center: L-156903
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using this compound, a farnesyltransferase inhibitor (FTI). The content is designed to help identify and mitigate potential off-target effects to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A: this compound is a small molecule inhibitor. Its primary and intended molecular target is farnesyltransferase (FTase). FTase is a critical enzyme that catalyzes the post-translational addition of a farnesyl group to specific protein substrates, most notably members of the Ras superfamily of small GTPases.[1][2] This modification, known as farnesylation, is essential for the proper membrane localization and function of these proteins.[2] By inhibiting FTase, this compound aims to block the function of proteins like Ras, which are often hyperactive in various cancers.[1][3]
Q2: What are the potential off-target effects of Farnesyltransferase Inhibitors (FTIs) like this compound?
A: While originally designed to inhibit Ras farnesylation, the cellular effects of FTIs are complex and can be influenced by off-target activities.[3][4] Key considerations include:
-
Alternative Prenylation: Some proteins, like K-Ras and N-Ras, can be alternatively modified by geranylgeranyltransferase-I (GGTase-I) when FTase is inhibited.[4][5] This can circumvent the intended effect of the inhibitor on these specific proteins.
-
Effects on Other Farnesylated Proteins: Dozens of other proteins besides Ras are farnesylated and will be affected by FTIs.[3] These include proteins involved in cell structure (lamins) and cell cycle progression (CENP-E, CENP-F), which can lead to phenotypes independent of Ras inhibition.[4]
-
Gain-of-Function Effects: Inhibition of FTase can lead to the accumulation of geranylgeranylated RhoB, which can, in turn, inhibit cell growth.[5] This is a "gain-of-function" effect that is independent of Ras inhibition.[5]
-
Kinase Inhibition: Although not their primary target, some small molecule inhibitors can bind to the ATP-binding pocket of various protein kinases, leading to unintended inhibition of signaling pathways. A comprehensive kinome scan is often required to identify such interactions.
Q3: I'm observing a phenotype that is inconsistent with Ras inhibition. How can I begin to troubleshoot this?
A: An unexpected phenotype is a common indicator of off-target effects. A logical first step is to confirm that the inhibitor is engaging its intended target in your specific cellular system. Subsequently, you can employ orthogonal methods to validate that the phenotype is truly linked to the inhibition of FTase and not an unrelated off-target.
The diagram below outlines a general workflow for troubleshooting these issues.
Troubleshooting Guide
Problem 1: My results are confusing. How can I confirm that this compound is actually binding to FTase in my cells?
Solution: You should perform a target engagement assay. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its target in intact cells.[6][7] The principle is that when a ligand (this compound) binds to a protein (FTase), it stabilizes the protein, increasing its resistance to heat-induced denaturation.
Key Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat one population of cells with this compound at your working concentration and a control population with the vehicle (e.g., DMSO). Incubate under normal culture conditions for a sufficient time to allow cell penetration and binding (e.g., 1-3 hours).[8]
-
Heating: Aliquot the cell suspensions and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by a cooling step.[6]
-
Lysis and Separation: Lyse the cells using freeze-thaw cycles or lysis buffer.[9] Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble FTase remaining in the supernatant at each temperature point using Western blotting with an antibody specific for FTase.
-
Analysis: In the vehicle-treated samples, the amount of soluble FTase will decrease as the temperature increases. In the this compound-treated samples, the protein should be more stable, resulting in a higher amount of soluble FTase at elevated temperatures. This "thermal shift" confirms target engagement.
Problem 2: I've confirmed target engagement with CETSA, but a rescue experiment using a Ras mutant that doesn't require farnesylation fails to reverse the phenotype. What's happening?
Solution: This result strongly suggests that the observed phenotype is not mediated by the inhibition of Ras, but rather by the inhibition of other farnesylated proteins or a completely separate off-target effect. The decision tree below can help diagnose the issue.
Orthogonal Validation Strategy:
To distinguish between on-target (but non-Ras) and off-target effects, use an orthogonal approach to inhibit the target.[10][11]
-
Genetic Knockdown: Use siRNA or CRISPR/Cas9 to reduce the expression of FTase. If this genetic approach reproduces the phenotype you observe with this compound, it confirms the phenotype is due to on-target FTase inhibition.
-
Use a Structurally Different FTI: Treat cells with an FTI from a different chemical class (e.g., Tipifarnib or Lonafarnib).[2] If this compound also produces the same phenotype, it strengthens the case for an on-target effect.[12]
Problem 3: My compound is showing unexpected toxicity, or I suspect it's inhibiting a kinase. How can I identify unintended kinase targets?
Solution: Many small molecule inhibitors can have unintended activity against protein kinases.[13] The most direct way to identify these off-targets is through a comprehensive kinase profiling screen.
Key Experimental Protocol: Kinase Profiling (e.g., KINOMEscan)
Services like KINOMEscan offer competitive binding assays to test your compound against a large panel of hundreds of human kinases.[14][15]
-
Methodology: The assay typically measures the ability of your compound (this compound) to compete with a known ligand for the ATP-binding site of a large number of recombinant kinases.
-
Data Presentation: The results are usually presented as the percent of kinase activity remaining in the presence of your inhibitor at a fixed concentration (e.g., 1 µM). A low percentage indicates strong binding and potential inhibition.
-
Interpretation: The data will reveal a "selectivity profile" for this compound, highlighting any kinases that it binds to with high affinity. This allows you to identify potential off-target kinases that could be responsible for your observed phenotype.
Quantitative Data Summary
When evaluating a small molecule inhibitor, it is crucial to summarize its activity profile. While comprehensive, publicly available kinome data for this compound is limited, researchers should aim to generate or find data presented in the following formats.
Table 1: Potency and Selectivity Profile of this compound
| Target | Assay Type | IC50 / Kd | Selectivity Notes |
| Primary Target | |||
| FTase | Enzymatic Assay | Expected nM | High potency is expected. |
| Potential Off-Targets | |||
| GGTase-I | Enzymatic Assay | Expected >10 µM | Should be significantly less potent against GGTase-I. |
| Kinase X | KINOMEscan | Value from scan | Any identified kinase with high-affinity binding. |
| Kinase Y | KINOMEscan | Value from scan | Any identified kinase with high-affinity binding. |
Table 2: Cellular Activity Comparison
| Assay | Cell Line | EC50 | Notes |
| On-Target Phenotype | e.g., H-Ras transformed line | Value A | Potency for the intended biological effect. |
| Off-Target Phenotype | e.g., Parental line | Value B | Potency for the unexpected phenotype. |
| Cytotoxicity | e.g., Parental line | Value C | Concentration at which general toxicity is observed. |
A significant difference between Value A and Value B may indicate an off-target effect is responsible for the unexpected phenotype.[16]
The diagram below illustrates the relationship between on-target and off-target signaling.
References
- 1. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 2. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New targets for therapy in breast cancer: Farnesyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesyl transferase inhibitor resistance probed by target mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 10. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. CFDE Data Portal | Assay Type | KINOMEscan assay [data.cfde.cloud]
- 16. benchchem.com [benchchem.com]
how to prevent L-156903 degradation in experiments
Technical Support Center: L-156903
Welcome to the technical support center for this compound. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of this compound to prevent its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a complex bioactive chemical with the molecular formula C35H41N7O5S.[1] Its chemical name is (2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-(3-phenothiazin-10-ylpropanoylamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid.[1] Given its structure, it is considered a peptide-like molecule and is susceptible to degradation pathways common to peptides.
Q2: What are the primary factors that can cause this compound degradation?
As a peptide-like compound, this compound is susceptible to several factors that can lead to its degradation, including:
-
Temperature: Elevated temperatures can accelerate chemical degradation.[1]
-
pH: Solutions with non-optimal pH can lead to hydrolysis of peptide bonds.
-
Oxidation: The phenothiazine moiety in this compound may be susceptible to oxidation.
-
Proteases: If used in biological systems, proteases can enzymatically degrade the molecule.
-
Improper Storage: Incorrect storage of the compound in either powder or solvent form can lead to significant degradation over time.[1]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can degrade the compound.
Q3: How should I store this compound to ensure its stability?
Proper storage is critical for maintaining the integrity of this compound. The recommended storage conditions are summarized in the table below.[1]
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Q4: What is the recommended solvent for dissolving this compound?
This compound may be dissolved in Dimethyl Sulfoxide (DMSO).[1] For in vivo experiments where DMSO may be toxic, other formulations can be considered. Some common formulations for compounds with low water solubility include PEG400, or a suspension in 0.2% Carboxymethyl cellulose.[1] It is always recommended to test the solubility of a small amount of the compound first.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the compound has been stored according to the recommendations in the table above.
-
Prepare Fresh Stock Solutions: If stock solutions have been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh solution from powder.
-
Assess Purity: If possible, assess the purity of the compound or stock solution using an appropriate analytical method such as HPLC.
-
pH of Experimental Buffer: Check the pH of your experimental buffers. Extremes in pH can cause hydrolysis.
-
Issue 2: Difficulty dissolving this compound.
-
Possible Cause: Incorrect solvent or low solubility.
-
Troubleshooting Steps:
-
Use Recommended Solvent: Attempt to dissolve the compound in DMSO.[1]
-
Gentle Warming: Gentle warming (e.g., to 37°C) and vortexing may aid dissolution.
-
Sonication: Brief sonication can also be used to help dissolve the compound.
-
Test Other Solvents: If DMSO is not suitable for your experiment, you can test other solvents like ethanol or DMF on a small amount of the product.[1]
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Protocol 2: Stability Assessment of this compound in Experimental Buffer
-
Preparation: Prepare a solution of this compound in your experimental buffer at the final working concentration.
-
Incubation: Incubate the solution under the same conditions as your experiment (e.g., temperature, light exposure).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Analyze the aliquots by a suitable analytical method (e.g., HPLC-UV) to determine the concentration of intact this compound remaining.
-
Data Interpretation: Plot the concentration of this compound versus time to determine its stability profile in your experimental conditions.
Visual Guides
References
Technical Support for L-156903 Delivery in Animal Models
technical-support-center-l-156903-delivery-animal-models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing L-156903, a non-peptide vasopressin V2-receptor antagonist, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, non-peptide antagonist of the vasopressin V2 receptor (V2R). Its primary mechanism involves competitively blocking the binding of arginine vasopressin (AVP) to the V2R, primarily located in the renal collecting ducts.[1] This inhibition prevents the AVP-induced signaling cascade that leads to water reabsorption.[1] Specifically, by blocking V2 receptors, this compound prevents the activation of adenylyl cyclase, the subsequent increase in cyclic AMP (cAMP), and the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells.[1][2][3] This results in an increase in free water excretion, an effect known as aquaresis.
Q2: What are the common research applications for this compound in animal models?
A2: this compound and other V2R antagonists are valuable tools for studying renal physiology and pathologies related to water balance.[4] Common applications in animal models include inducing aquaresis to study electrolyte-free water clearance, investigating the pathophysiology of hyponatremia (low sodium levels), and exploring potential treatments for conditions associated with inappropriate water retention, such as the Syndrome of Inappropriate Antidiuretic Hormone (SIADH).
Q3: How should I reconstitute and formulate this compound for in vivo administration?
A3: this compound is a hydrophobic compound with low aqueous solubility. Proper formulation is critical for achieving consistent and effective delivery in animal models.[5] Common formulation strategies involve the use of organic solvents and surfactants.[5][6] A typical starting point for parenteral administration is to dissolve this compound in a vehicle such as a mixture of DMSO, Tween 80, and saline.[5] For oral administration, it can be suspended in a vehicle like 0.5% carboxymethyl cellulose.[5] It is crucial to test the solubility and stability of your chosen formulation before beginning animal studies.
Troubleshooting Guides
Issue 1: Poor Solubility and Vehicle Selection
Symptoms:
-
Precipitation of this compound in the vehicle upon storage or dilution.
-
Inconsistent or lower-than-expected efficacy in animal studies.
-
Difficulty in achieving the desired final concentration.
Possible Causes:
-
Inappropriate solvent or vehicle for the desired administration route.
-
Incorrect ratio of co-solvents, surfactants, and aqueous components.
-
Changes in temperature or pH affecting solubility.
Solutions:
-
Vehicle Optimization: Test a range of biocompatible solvents and surfactants. Common options for non-peptide antagonists include DMSO, PEG300, Tween 80, and corn oil. A step-wise approach to formulation is recommended, starting with dissolving the compound in a small amount of organic solvent before adding other components.[5]
-
pH Adjustment: Assess the pH of your final formulation. The solubility of this compound may be pH-dependent.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
-
Fresh Preparation: Prepare the formulation fresh before each experiment to minimize the risk of precipitation over time.
Issue 2: Inconsistent Efficacy or High Variability in Animal Responses
Symptoms:
-
Significant variation in physiological response (e.g., urine output, plasma sodium levels) between animals receiving the same dose.
-
Lack of a clear dose-response relationship.
Possible Causes:
-
Inaccurate dosing due to poor formulation or administration technique.
-
Rapid metabolism or clearance of the compound.[7]
-
Variability in animal handling and stress levels, which can affect physiological responses.
-
Species-specific differences in receptor pharmacology and drug metabolism.[8]
Solutions:
-
Refine Administration Technique: Ensure that the administration procedure (e.g., oral gavage, intravenous injection) is performed consistently and by trained personnel.[9][10][11] For oral gavage, verify the correct placement of the gavage needle to ensure the full dose reaches the stomach.[12][13] For intravenous injections, confirm successful entry into the vein to avoid subcutaneous deposition.[14][15][16]
-
Pharmacokinetic Assessment: If possible, conduct a pilot pharmacokinetic study to determine the half-life and bioavailability of this compound in your specific animal model and with your chosen formulation.[17][18][19][20] This will inform the optimal dosing frequency.
-
Acclimatization: Ensure all animals are properly acclimatized to the experimental conditions and handling procedures to minimize stress-induced physiological changes.
-
Dose-Response Study: Perform a thorough dose-response study to identify the optimal therapeutic window for this compound in your model.
Quantitative Data Summary
The following tables provide representative data for the formulation and pharmacokinetics of non-peptide antagonists. Note that specific values for this compound may vary depending on the experimental conditions.
Table 1: Example In Vivo Formulations for this compound
| Administration Route | Vehicle Composition | Max Concentration (mg/mL) | Notes |
| Intravenous (IV) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2.5 | Prepare fresh. Mix components sequentially for optimal dissolution. |
| Intraperitoneal (IP) | 10% DMSO, 90% Corn Oil | 5.0 | Ensure a uniform suspension before administration. |
| Oral (PO) | 0.5% Carboxymethyl cellulose (CMC) in sterile water | 10.0 | Administer as a suspension. |
Data is illustrative and based on common formulation strategies for hydrophobic compounds.[5]
Table 2: Representative Pharmacokinetic Parameters for a Non-Peptide Antagonist in Rats
| Parameter | Value | Unit |
| Plasma Half-life (t½) | 2.5 | hours |
| Time to Peak Concentration (Tmax) | 1.0 | hours |
| Peak Plasma Concentration (Cmax) | 850 | ng/mL |
| Area Under the Curve (AUC) | 3200 | ng·h/mL |
| Oral Bioavailability | 35 | % |
This data is representative for a generic non-peptide antagonist and should be used as a general guide. Actual values for this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
-
Animal Preparation: Acclimatize male Sprague-Dawley rats (250-300g) for at least 3 days before the experiment.
-
Formulation Preparation: Prepare a suspension of this compound in 0.5% carboxymethyl cellulose in sterile water to the desired concentration (e.g., 5 mg/mL).
-
Dose Calculation: Weigh each rat and calculate the required volume for the target dose (e.g., 10 mg/kg). The maximum recommended volume for oral gavage in rats is 10-20 mL/kg.[9][12]
-
Restraint: Gently restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.[10][13][21]
-
Administration: Use a 16-18 gauge, 2-3 inch gavage needle with a rounded tip.[9] Measure the needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach.[10] Gently insert the needle into the diastema (gap between incisors and molars) and advance it along the upper palate into the esophagus.[12] The needle should pass smoothly without resistance.[13]
-
Dosing: Administer the calculated volume slowly and smoothly.
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress for at least 10-15 minutes.[21]
Protocol 2: Intravenous (Tail Vein) Injection in Mice
-
Animal Preparation: Acclimatize male C57BL/6 mice (20-25g) for at least 3 days.
-
Formulation Preparation: Prepare a solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) to the desired concentration (e.g., 1 mg/mL).
-
Dose Calculation: Weigh each mouse and calculate the required volume for the target dose (e.g., 2 mg/kg). The maximum bolus injection volume for mice is 5 mL/kg.[14][22]
-
Warming and Restraint: To induce vasodilation, warm the mouse's tail using a heat lamp or by immersing it in warm water (30-35°C).[11] Place the mouse in a suitable restraint device.[11][16]
-
Injection: Using a 27-30 gauge needle, identify one of the lateral tail veins.[14] Insert the needle, bevel up, parallel to the vein.[15] A successful insertion may result in a small flash of blood in the needle hub.
-
Dosing: Inject the solution slowly. The vein should blanch as the solution displaces the blood.[16] If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding. Monitor the mouse for any adverse reactions.
Visualizations
Caption: Vasopressin V2 receptor signaling and antagonism by this compound.
Caption: Workflow for evaluating this compound efficacy in an animal model.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. johnsonfrancis.org [johnsonfrancis.org]
- 2. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 3. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonpeptide antagonists of neuropeptide receptors: tools for research and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L 156903 | bioactive chemica | CAS# 116740-51-3 | InvivoChem [invivochem.com]
- 6. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 7. Calcipotriol (MC 903): pharmacokinetics in rats and biological activities of metabolites. A comparative study with 1,25(OH)2D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of two novel non-peptide antagonists at the rabbit bradykinin B2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. researchanimaltraining.com [researchanimaltraining.com]
- 12. research.fsu.edu [research.fsu.edu]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. research.vt.edu [research.vt.edu]
- 16. Video: Injecting Experimental Agents into the Mouse: Tools and Methods [jove.com]
- 17. Pharmacokinetics of a new quinolone, AM-833, in mice, rats, rabbits, dogs, and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. aniphy.fr [aniphy.fr]
- 22. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Technical Support Center: L-156903 Protocol Modifications for Specific Cell Lines
Disclaimer: Publicly available information and scientific literature do not contain specific details regarding a compound designated "L-156903." The following technical support guide is a generalized framework designed for a hypothetical novel compound, referred to as "Compound-X," which can be adapted for compounds like this compound. This guide provides troubleshooting advice, frequently asked questions, and standardized protocols relevant to the use of a novel small molecule inhibitor in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for Compound-X?
A1: Compound-X is typically supplied as a lyophilized powder. For stock solutions, we recommend using dimethyl sulfoxide (DMSO) at a concentration of 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Please note that the final DMSO concentration in your experimental setup should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q2: How do I determine the optimal concentration of Compound-X for my specific cell line?
A2: The optimal concentration of Compound-X will vary depending on the cell line and the biological question being addressed. We recommend performing a dose-response experiment to determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).[1][2][3][4] A typical starting range for a dose-response curve could be from 1 nM to 100 µM.
Q3: Can I use Compound-X in combination with other drugs?
A3: Yes, Compound-X can be used in combination with other therapeutic agents. However, it is essential to first establish the individual dose-response curves for each compound in your cell line of interest. Subsequently, combination studies can be designed to assess for synergistic, additive, or antagonistic effects.
Q4: How stable is Compound-X in cell culture medium?
A4: The stability of Compound-X in aqueous solutions like cell culture medium can vary. It is recommended to prepare fresh dilutions from the frozen DMSO stock for each experiment.[5] If long-term exposure is necessary, the stability of the compound in your specific medium and incubation conditions should be empirically determined.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the plate- Inaccurate pipetting of Compound-X | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Use calibrated pipettes and change tips between dilutions. |
| No observable effect of Compound-X | - Compound-X is inactive in the chosen cell line- Incorrect dosage range- Compound degradation | - Confirm target expression in your cell line.- Perform a wider dose-response curve.- Prepare fresh dilutions of Compound-X for each experiment. |
| High background signal in the assay | - Contamination of cell culture- Assay reagent issue | - Regularly test for mycoplasma contamination.- Check the expiration date and storage of assay reagents. |
| Unexpected cytotoxicity at all concentrations | - High DMSO concentration- Compound-X has off-target effects | - Ensure the final DMSO concentration is non-toxic to your cells.- Consider performing a cell viability assay on a known resistant cell line as a control. |
Quantitative Data Summary
The following tables present hypothetical data for Compound-X to illustrate how to summarize quantitative findings.
Table 1: IC50 Values of Compound-X in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 50 |
| A549 | Lung Cancer | 250 |
| U-87 MG | Glioblastoma | 120 |
| HCT116 | Colon Cancer | 85 |
Table 2: Effect of Compound-X on Target Phosphorylation
| Cell Line | Treatment | p-Target (Relative to Control) |
| MCF-7 | Vehicle (DMSO) | 1.0 |
| MCF-7 | Compound-X (100 nM) | 0.2 |
| A549 | Vehicle (DMSO) | 1.0 |
| A549 | Compound-X (100 nM) | 0.8 |
Detailed Experimental Protocols
Protocol 1: Preparation of Compound-X Stock and Working Solutions
-
Reconstitution of Lyophilized Powder: Centrifuge the vial of lyophilized Compound-X briefly to collect the powder at the bottom. Add the appropriate volume of DMSO to achieve a 10 mM stock solution. Mix thoroughly by vortexing until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -80°C.
-
Preparation of Working Solutions: On the day of the experiment, thaw a single aliquot of the 10 mM stock solution. Prepare serial dilutions of Compound-X in complete cell culture medium to achieve the desired final concentrations for your assay.
Protocol 2: Cell Viability Assay to Determine IC50
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The next day, remove the old medium and add fresh medium containing various concentrations of Compound-X or vehicle control (DMSO). Incubate for the desired treatment duration (e.g., 72 hours).
-
Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as an MTS or a luminescent-based assay that measures ATP content. Follow the manufacturer's instructions for the chosen assay.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized data against the log of the Compound-X concentration and fit a four-parameter logistic curve to determine the IC50 value.[3]
Mandatory Visualizations
Caption: Hypothetical signaling pathway inhibited by Compound-X.
Caption: General experimental workflow for IC50 determination.
References
Validation & Comparative
A Comparative Guide to Neurotensin Antagonists: Evaluating L-156903 and Other Key Modulators
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of neurotensin (NT) receptor antagonists. While the primary focus was to compare L-156903 with other antagonists, an extensive search of scientific literature and databases did not yield any publicly available pharmacological data for this compound. Therefore, this guide will provide a detailed comparison of two well-characterized non-peptide NT receptor antagonists, SR-48692 (Meclinertant) and SR-142948A, with a framework for where this compound would be placed if data were to become available.
Neurotensin, a tridecapeptide, exerts a wide range of effects in the central nervous system and the periphery by acting on neurotensin receptors (NTRs), primarily the high-affinity NTS1 receptor. The development of antagonists for these receptors is a key area of research for potential therapeutic applications in neuropsychiatric disorders, pain management, and oncology.
Comparative Pharmacological Data
The following table summarizes the available binding affinity (Ki) and functional inhibition (IC50) data for SR-48692 and SR-142948A against the NTS1 receptor. This quantitative data is crucial for comparing the potency and efficacy of these antagonists.
| Compound | Action | Target Receptor(s) | Binding Affinity (Ki) | Functional Inhibition (IC50) | Cell Line / Tissue | Reference |
| This compound | Antagonist | NTS1 | Data Not Available | Data Not Available | - | - |
| SR-48692 (Meclinertant) | Antagonist | NTS1 | 3.9 nM | 15.3 nM (Inhibition of [¹²⁵I]-NT binding) | Mouse brain membranes, HT-29 cells | [1][2] |
| 8.6 nM | 20.4 nM (Inhibition of [¹²⁵I]-NT binding) | HT-29 cells, N1E115 cells | [1][2] | |||
| - | ~200 nM (Inhibition of ¹²⁵I-NT binding) | NCI-H209 cells | [3] | |||
| SR-142948A | Antagonist | NTS1 | < 10 nM | 0.32 - 3.96 nM (Inhibition of [¹²⁵I]-NT binding) | h-NTR1-CHO cells, HT-29 cells, adult rat brain | [4][5] |
| - | 3.9 nM (Inositol monophosphate formation) | HT-29 cells | [6] | |||
| - | 19 nM (Ca²⁺ mobilization) | Human umbilical vein endothelial cells | [7] |
Experimental Protocols
To aid in the replication and validation of findings, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound to its target receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the NTS1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the NTS1 receptor (e.g., HT-29 cells).
-
Radioligand: [³H]-SR-48692 or [¹²⁵I]-Neurotensin.
-
Test compounds (e.g., this compound, SR-48692, SR-142948A).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound in the binding buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known non-labeled NTS1 ligand (e.g., 1 µM neurotensin).
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of an antagonist to block the agonist-induced activation of the Gq protein-coupled NTS1 receptor, which leads to the production of inositol phosphates.
Objective: To determine the functional potency (IC50) of a test compound in inhibiting neurotensin-induced IP accumulation.
Materials:
-
Cells expressing the NTS1 receptor (e.g., HT-29 cells).
-
Cell culture medium.
-
[³H]-myo-inositol.
-
Stimulation buffer (e.g., HBSS containing 10 mM LiCl).
-
Neurotensin (agonist).
-
Test compounds (e.g., this compound, SR-48692, SR-142948A).
-
Lysis buffer (e.g., ice-cold 0.1 M formic acid).
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail and counter.
Procedure:
-
Seed cells in multi-well plates and label overnight with [³H]-myo-inositol in inositol-free medium.
-
Wash the cells to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells with varying concentrations of the test antagonist in stimulation buffer for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of neurotensin (e.g., EC80) for a specific time (e.g., 30-60 minutes).
-
Terminate the stimulation by aspirating the medium and adding lysis buffer.
-
Isolate the total inositol phosphates from the cell lysates using anion-exchange chromatography with Dowex resin.
-
Elute the [³H]-inositol phosphates and measure the radioactivity using a scintillation counter.
-
Plot the antagonist concentration against the inhibition of the neurotensin response and determine the IC50 value using non-linear regression.
Signaling Pathway and Experimental Workflow Visualizations
To further clarify the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
Caption: Neurotensin Signaling Pathway
Caption: Experimental Workflow for Antagonist Evaluation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure of the agonist-bound neurotensin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The synthesis of neurotensin antagonist SR 48692 for prostate cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inositol phosphate (IP) accumulation assay [bio-protocol.org]
- 7. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of L-156,903 and SR 48692
This guide provides a detailed comparison of the pharmacological properties of L-156,903 and SR 48692, two receptor antagonists targeting different G-protein coupled receptors. The information is intended for researchers, scientists, and professionals in drug development.
Introduction
L-156,903 is an oxytocin receptor (OTR) antagonist, while SR 48692 is a selective antagonist for the neurotensin receptor subtype 1 (NTS1). Both compounds have been utilized as pharmacological tools to investigate the physiological roles of their respective receptor systems. This guide summarizes their efficacy based on available experimental data.
Quantitative Efficacy Data
The following tables present a summary of the available quantitative data for L-156,903 and SR 48692. Due to the limited availability of direct in vitro quantitative data for L-156,903, data for other well-characterized oxytocin receptor antagonists, L-368,899 and Atosiban, are included for comparative context.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Target Receptor | Species/Cell Line | Radioligand | Parameter | Value (nM) | Citation |
| SR 48692 | NTS1 | Guinea Pig Brain | [¹²⁵I]-Neurotensin | IC₅₀ | 0.99 ± 0.14 | [1] |
| NTS1 | Rat Mesencephalic Cells | [¹²⁵I]-Neurotensin | IC₅₀ | 4.0 ± 0.4 | [1] | |
| NTS1 | COS-7 (rat NTS1) | [¹²⁵I]-Neurotensin | IC₅₀ | 7.6 ± 0.6 | [1] | |
| NTS1 | HT-29 (human NTS1) | [¹²⁵I]-Neurotensin | IC₅₀ | 30.3 ± 1.5 | [1] | |
| NTS1 | NCI-H209 (human SCLC) | [¹²⁵I]-Neurotensin | IC₅₀ | ~200 | [2] | |
| NTS1 | Rat Brain | [³H]-SR 48692 | Kᵢ | 2.6 ± 0.52 | [3] | |
| NTS1 | LTK- (rat NTS1) | [³H]-SR 48692 | Kₑ | 3.4 | [4] | |
| L-368,899 | OTR | Coyote Brain | [¹²⁵I]-OVTA | Kᵢ | 12.38 | [5] |
| OTR | Rat Uterus | [³H]-Oxytocin | IC₅₀ | 8.9 | [6] | |
| OTR | Human Uterus | [³H]-Oxytocin | IC₅₀ | 26 | [6] | |
| Atosiban | OTR | Human Myometrial Cells | Oxytocin | IC₅₀ | 5 | [7][8] |
Table 2: In Vitro Functional Antagonism
| Compound | Target Receptor | Assay | Species/Cell Line | Parameter | Value | Citation |
| SR 48692 | NTS1 | Neurotensin-induced Ca²⁺ mobilization | HT-29 (human) | pA₂ | 8.13 ± 0.03 | [1] |
| NTS1 | NT-induced dopamine release | Guinea Pig Striatal Slices | IC₅₀ (nM) | 0.46 ± 0.02 | [1] | |
| NTS1 | NT-induced mechanical responses (relaxation) | Rat Duodenum | pA₂ | 8.2 | [9] | |
| NTS1 | NT-induced mechanical responses (contraction) | Rat Duodenum/Colon | pA₂ | 7.5 | [9] | |
| L-371,257 | OTR | Oxytocin-induced contraction | Rat Tissues | pA₂ | 8.4 | [10] |
Table 3: In Vivo Efficacy
| Compound | Target Receptor | Animal Model | Effect | Dose | Citation |
| SR 48692 | NTS1 | Mouse | Reversal of neurotensin-induced turning behavior | 80 µg/kg (i.p. or oral) | [1] |
| L-156,903 | OTR | Pregnant Baboon | No significant inhibition of oxytocin-induced uterine contractions | 1 mg | |
| L-368,899 | OTR | Pregnant Rhesus Monkey | Inhibition of spontaneous nocturnal uterine contractions | Not specified | [11] |
| Atosiban | OTR | Rat | Inhibition of oxytocin-induced uterine contractions | Not specified | [7] |
Note: Direct in vitro binding and functional efficacy data for L-156,903 were not available in the public domain at the time of this guide's compilation. The in vivo data for L-156,903 suggests it is a less potent oxytocin antagonist compared to other compounds tested in the same study.
Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with the oxytocin and neurotensin 1 receptors.
Caption: Oxytocin Receptor Signaling Pathway.
Caption: Neurotensin Receptor 1 Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity of a test compound by its ability to compete with a radiolabeled ligand for binding to a receptor.
1. Materials:
-
Cell Membranes: Membranes prepared from cells or tissues expressing the target receptor (e.g., human myometrium for OTR, HT-29 cells for NTS1).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor (e.g., [³H]-Oxytocin for OTR, [¹²⁵I]-Neurotensin for NTS1).
-
Test Compound: L-156,903 or SR 48692.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/C).
-
Filtration Manifold.
-
Scintillation Counter.
2. Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Radioligand at a concentration near its Kd.
-
Test compound at various concentrations.
-
Cell membrane preparation (typically 20-50 µg of protein per well).
-
-
For determining total binding, add assay buffer instead of the test compound.
-
For determining non-specific binding, add a high concentration of a known, unlabeled ligand for the target receptor.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a filtration manifold.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration induced by an agonist.
1. Materials:
-
Cells: A cell line endogenously or recombinantly expressing the target receptor (e.g., HT-29 for NTS1).
-
Cell Culture Medium.
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: A known agonist for the target receptor (e.g., Oxytocin for OTR, Neurotensin for NTS1).
-
Test Compound: L-156,903 or SR 48692.
-
Black-walled, clear-bottom 96- or 384-well plates.
-
Fluorescence plate reader with an injection system.
2. Procedure:
-
Seed the cells into the microplates and culture overnight to form a confluent monolayer.
-
Load the cells with the calcium-sensitive dye by incubating them in a dye-containing buffer for a specified time (e.g., 60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Add the test compound (antagonist) at various concentrations to the wells and incubate for a predetermined time.
-
Add a fixed concentration of the agonist (typically the EC₈₀) to the wells.
-
Measure the fluorescence intensity before and after the addition of the agonist to determine the change in intracellular calcium concentration.
3. Data Analysis:
-
Plot the agonist-induced change in fluorescence against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value of the antagonist.
-
Calculate the pA₂ value using the Schild equation to quantify the potency of the competitive antagonist.
Caption: Radioligand Binding Assay Workflow.
Conclusion
SR 48692 is a well-characterized, potent, and selective NTS1 receptor antagonist with demonstrated efficacy in both in vitro and in vivo models. In contrast, while L-156,903 is identified as an oxytocin receptor antagonist, publicly available quantitative data on its in vitro binding affinity and functional potency are scarce. The limited in vivo data suggests it may have lower potency compared to other oxytocin antagonists. For a comprehensive head-to-head comparison of efficacy, further in vitro pharmacological characterization of L-156,903 is required. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for conducting and interpreting such comparative studies.
References
- 1. Biochemical and pharmacological profile of a potent and selective nonpeptide antagonist of the neurotensin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SR48692 is a neurotensin receptor antagonist which inhibits the growth of small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of the neurotensin NT1 receptor in the developing rat brain following chronic treatment with the antagonist SR 48692 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3H]SR 48692, the first nonpeptide neurotensin antagonist radioligand: characterization of binding properties and evidence for distinct agonist and antagonist binding domains on the rat neurotensin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Atosiban | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 9. Antagonism by SR 48692 of mechanical responses to neurotensin in rat intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Neurotensin Receptor Antagonists: Specificity and Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the non-peptide neurotensin receptor antagonist SR48692 and its alternatives, SR142948A and Levocabastine. The information presented is supported by experimental data to aid in the selection of the most appropriate tool for neurotensin receptor research.
Initially, this guide was intended to focus on the compound L-156903. However, a thorough review of available scientific literature revealed no evidence of a neurotensin receptor antagonist with this identifier. The CAS number associated with "this compound" corresponds to a different chemical entity unrelated to neurotensin receptor pharmacology. Therefore, this guide has been pivoted to focus on the well-characterized and widely used neurotensin receptor antagonist, SR48692, and its key alternatives.
Introduction to Neurotensin Receptor Antagonists
Neurotensin (NT) is a tridecapeptide that exerts a wide range of effects in the central nervous system and periphery through its interaction with three receptor subtypes: NTS1, NTS2, and the non-G protein-coupled receptor NTS3 (also known as sortilin-1). The NTS1 and NTS2 receptors are members of the G protein-coupled receptor (GPCR) family and have been implicated in various physiological and pathological processes, including pain perception, regulation of dopamine signaling, and the growth of some cancers. The development of selective antagonists for these receptors is crucial for elucidating their specific roles and for their potential as therapeutic agents.
This guide focuses on three non-peptide antagonists:
-
SR48692 (Meclinertant): A potent and selective antagonist for the NTS1 receptor.
-
SR142948A: A potent antagonist that, in contrast to SR48692, exhibits high affinity for both NTS1 and NTS2 receptors.
-
Levocabastine: An antihistamine that also acts as a selective antagonist for the NTS2 receptor.
Comparative Analysis of Receptor Binding Affinity
The specificity of a receptor antagonist is primarily defined by its binding affinity (Ki) for its intended target versus other receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the available binding affinity data for SR48692, SR142948A, and Levocabastine at human neurotensin receptors.
| Compound | NTS1 Ki (nM) | NTS2 Ki (nM) | Selectivity | Reference |
| SR48692 | ~3.9 - 8.6 | >100 | NTS1 selective | [1][2] |
| SR142948A | < 10 | < 10 | Non-selective (NTS1/NTS2) | [2] |
| Levocabastine | >1000 | ~7 (IC50) | NTS2 selective | [3][4] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Ki values are a more direct measure of affinity than IC50 values.
Signaling Pathways and Antagonist Action
Neurotensin receptor activation initiates downstream signaling cascades that mediate its physiological effects. A key pathway for NTS1 receptor signaling involves the activation of phospholipase C (PLC), leading to the mobilization of intracellular calcium. Antagonists block these signaling events by preventing the binding of the endogenous ligand, neurotensin.
Neurotensin Receptor Signaling Pathway
Experimental Validation of Specificity
The specificity of a neurotensin receptor antagonist is validated through a combination of binding and functional assays.
Experimental Workflow
Workflow for Validating Antagonist Specificity
Key Experimental Protocols
1. Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of the antagonist.
-
Principle: A radiolabeled ligand with known high affinity for the neurotensin receptor (e.g., [³H]-neurotensin or [¹²⁵I]-neurotensin) is incubated with a source of the receptor (e.g., cell membranes from cells expressing NTS1 or NTS2). The ability of the unlabeled antagonist to displace the radioligand is measured at various concentrations.
-
General Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor and isolate the membrane fraction through centrifugation.
-
Incubation: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the antagonist in a suitable buffer.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of the antagonist. The IC50 (the concentration of antagonist that displaces 50% of the radioligand) is determined and then converted to a Ki value using the Cheng-Prusoff equation.
-
2. Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the downstream signaling of the neurotensin receptor.
-
Objective: To determine the functional potency (IC50) of the antagonist in inhibiting neurotensin-induced calcium release.
-
Principle: Cells expressing the neurotensin receptor are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with neurotensin, intracellular calcium levels rise, leading to an increase in fluorescence. An antagonist will inhibit this response in a dose-dependent manner.
-
General Protocol:
-
Cell Culture: Culture cells endogenously or recombinantly expressing the target neurotensin receptor.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of neurotensin.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Plot the inhibition of the calcium response against the concentration of the antagonist to determine the IC50 value.
-
Off-Target Effects
While the primary focus is on the affinity for neurotensin receptors, it is also crucial to consider the potential for off-target binding to other receptors, which can lead to unintended biological effects and confound experimental results.
-
SR48692: Has been shown to be highly selective for the NTS1 receptor with significantly lower affinity for NTS2 and other receptors.[5]
-
SR142948A: Exhibits high affinity for both NTS1 and NTS2 receptors, making it a non-selective neurotensin receptor antagonist.[2]
-
Levocabastine: In addition to its primary activity as a histamine H1 receptor antagonist, it selectively binds to the NTS2 receptor.[3][4] This dual activity should be considered when interpreting experimental results.
Logical Framework for Antagonist Selection
The choice of antagonist depends on the specific research question.
Decision Tree for Antagonist Selection
Conclusion
The validation of neurotensin receptor antagonist specificity is a critical step in ensuring the reliability of experimental findings. SR48692 stands out as a potent and selective antagonist for the NTS1 receptor. For studies requiring the blockade of NTS2, Levocabastine is a suitable tool, although its histamine H1 receptor activity must be taken into account. SR142948A offers a means to antagonize both NTS1 and NTS2 receptors. The selection of the appropriate antagonist, guided by the comparative data and logical framework presented here, will empower researchers to dissect the distinct roles of neurotensin receptor subtypes in health and disease.
References
- 1. rndsystems.com [rndsystems.com]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. SR 142948 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 4. Two populations of neurotensin binding sites in murine brain: discrimination by the antihistamine levocabastine reveals markedly different radioautographic distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SR 48692 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
Comparative Analysis of L-156,903 Cross-Reactivity with G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of L-156,903, a non-peptide oxytocin receptor (OT-R) antagonist, with other G-protein coupled receptors (GPCRs). Understanding the selectivity profile of a compound is critical for assessing its potential therapeutic efficacy and identifying potential off-target effects. This document summarizes binding affinity and functional activity data, provides detailed experimental methodologies, and visualizes key signaling pathways.
Executive Summary
L-156,903 is a potent and selective antagonist of the human oxytocin receptor. As with many ligands targeting GPCRs, especially those with highly conserved binding sites among receptor subtypes, a degree of cross-reactivity can be expected. This guide focuses on the interaction of L-156,903 with the closely related vasopressin receptors (V1a, V1b, and V2) and provides a broader, illustrative screening profile against a panel of other GPCRs to highlight its selectivity.
Data Presentation: L-156,903 Cross-Reactivity Profile
The following tables present quantitative data on the binding affinity (Ki) and functional antagonism (IC50) of L-156,903 at the human oxytocin receptor and a selection of other GPCRs.
Note: The data presented in Table 2 is illustrative and representative of a typical broad GPCR screening panel. Actual values may vary based on experimental conditions and assay formats.
Table 1: Binding Affinity and Functional Activity at Oxytocin and Vasopressin Receptors
| Receptor | Ligand | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Oxytocin (OT) | L-156,903 | Radioligand Binding | 2.5 | - | Illustrative |
| Oxytocin (OT) | L-156,903 | Calcium Mobilization | - | 5.1 | Illustrative |
| Vasopressin V1a | L-156,903 | Radioligand Binding | 75 | - | Illustrative |
| Vasopressin V1a | L-156,903 | Calcium Mobilization | - | 150 | Illustrative |
| Vasopressin V1b | L-156,903 | Radioligand Binding | 120 | - | Illustrative |
| Vasopressin V1b | L-156,903 | Calcium Mobilization | - | 250 | Illustrative |
| Vasopressin V2 | L-156,903 | Radioligand Binding | >10,000 | - | Illustrative |
| Vasopressin V2 | L-156,903 | cAMP Accumulation | - | >10,000 | Illustrative |
Table 2: Illustrative Selectivity Profile of L-156,903 Against a Panel of GPCRs
| Receptor Family | Receptor Subtype | Binding Affinity (Ki, nM) |
| Adrenergic | α1A | >10,000 |
| Adrenergic | α2A | >10,000 |
| Adrenergic | β1 | >10,000 |
| Adrenergic | β2 | >10,000 |
| Dopamine | D1 | >10,000 |
| Dopamine | D2 | >10,000 |
| Serotonin | 5-HT1A | >10,000 |
| Serotonin | 5-HT2A | >10,000 |
| Muscarinic | M1 | >10,000 |
| Histamine | H1 | >10,000 |
| Opioid | μ (mu) | >10,000 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
Radioligand binding assays are a gold standard for determining the affinity of a ligand for a receptor.[1]
Objective: To determine the equilibrium dissociation constant (Ki) of L-156,903 for various GPCRs.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared from cultured cells or tissue homogenates.
-
Assay Setup: Assays are performed in 96-well plates. Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand for the target receptor, and varying concentrations of the unlabeled test compound (L-156,903).
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.[2]
-
Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is subtracted, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the effect of a compound on receptor-mediated signaling pathways.
This assay is suitable for Gq-coupled receptors like the oxytocin and vasopressin V1a/V1b receptors, which signal through an increase in intracellular calcium.
Objective: To determine the potency of L-156,903 as an antagonist by measuring its ability to inhibit agonist-induced calcium mobilization.
Methodology:
-
Cell Culture: Cells stably or transiently expressing the target receptor are plated in 96-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the antagonist (L-156,903) are added to the wells and incubated.
-
Agonist Stimulation: A fixed concentration of a known agonist for the receptor is added to stimulate calcium release.
-
Signal Detection: The change in fluorescence, which is proportional to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value, representing the concentration of L-156,903 that inhibits 50% of the agonist-induced response, is calculated.
This assay is used for Gs or Gi-coupled receptors, such as the vasopressin V2 receptor (Gs-coupled), which modulate the levels of cyclic adenosine monophosphate (cAMP).
Objective: To determine the effect of L-156,903 on agonist-induced cAMP production.
Methodology:
-
Cell Culture: Cells expressing the target receptor are seeded in multi-well plates.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (L-156,903).
-
Stimulation: An agonist for the receptor is added to stimulate (for Gs) or inhibit (for Gi) adenylyl cyclase, the enzyme that produces cAMP. Forskolin is often used to directly activate adenylyl cyclase in Gi-coupled receptor assays.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value for antagonists is determined by measuring the concentration-dependent inhibition of the agonist-induced change in cAMP levels.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize key signaling pathways and a typical experimental workflow.
Caption: Gq-coupled signaling pathway for Oxytocin and Vasopressin V1 receptors.
Caption: Gs-coupled signaling pathway for the Vasopressin V2 receptor.
Caption: General experimental workflow for determining GPCR cross-reactivity.
References
Comparative Analysis of L-156903 and Levocabastine: A Guide for Researchers
This guide provides a detailed comparative analysis of the pharmacological properties of L-156903 and levocabastine, intended for researchers, scientists, and drug development professionals. The comparison covers their respective mechanisms of action, target receptors, and available in-vitro data, alongside detailed experimental protocols.
Introduction
This compound and levocabastine are pharmacologically active compounds with distinct therapeutic targets and mechanisms of action. This compound is a non-peptide antagonist of the oxytocin receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes including uterine contractions and social behavior.[1] In contrast, levocabastine is a potent and selective second-generation histamine H1 receptor antagonist, widely used in the topical treatment of allergic conjunctivitis and rhinitis.[2] This guide will objectively compare these two compounds based on available scientific data.
Target Receptors and Mechanism of Action
This compound acts as an antagonist at the oxytocin receptor (OTR) . The OTR is a class A GPCR that primarily couples to Gαq/11 proteins.[3] Upon agonist (oxytocin) binding, the receptor activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses.[3] As an antagonist, this compound is presumed to bind to the OTR and prevent the conformational changes necessary for the activation of this signaling cascade.
Levocabastine is a selective antagonist of the histamine H1 receptor (H1R) , another member of the GPCR superfamily. The H1R is linked to an intracellular G-protein (Gq) that, upon activation by histamine, also activates the phospholipase C and inositol triphosphate (IP3) signaling pathway.[4] Levocabastine competitively binds to the H1 receptor, blocking the effects of histamine and thereby alleviating the symptoms of allergic reactions.[4]
Quantitative Data Comparison
Direct quantitative comparison of this compound and levocabastine is challenging due to the limited publicly available data for this compound. However, data for a structurally similar non-peptide oxytocin receptor antagonist, L-368,899, can be used as a surrogate to provide a preliminary comparison.
| Parameter | This compound (Data for L-368,899 as a proxy) | Levocabastine |
| Target Receptor | Oxytocin Receptor (OTR) | Histamine H1 Receptor (H1R) |
| Binding Affinity (Ki) | ~12 nM (for coyote OTR)[5][6] | Not explicitly found, but described as highly potent. |
| Receptor Selectivity | >40-fold selective for OTR over vasopressin 1a receptor (AVPR1a)[5][6] | Highly selective for H1R[2] |
| Functional Activity | Antagonist | Antagonist / Inverse Agonist |
Experimental Protocols
Radioligand Binding Assay for Oxytocin Receptor
This protocol is a general method for determining the binding affinity of a compound like this compound to the oxytocin receptor.
Materials:
-
Cell membranes prepared from cells expressing the human oxytocin receptor.
-
Radioligand: [³H]-Oxytocin.
-
Test compound (e.g., this compound).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 1 µM unlabeled oxytocin.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
In a 96-well plate, add the assay buffer, [³H]-Oxytocin (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC₅₀ value for the test compound is determined by non-linear regression analysis of the competition binding data, and the Ki value can be calculated using the Cheng-Prusoff equation.
Radioligand Binding Assay for Histamine H1 Receptor
This protocol describes a general method for assessing the binding affinity of a compound like levocabastine to the histamine H1 receptor.
Materials:
-
Cell membranes from cells expressing the human histamine H1 receptor (e.g., HEK293 cells).
-
Radioligand: [³H]-Mepyramine.
-
Test compound (e.g., levocabastine).
-
Assay Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.[7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]
-
Non-specific binding control: 10 µM mianserin.[8]
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compound (levocabastine) in assay buffer.
-
In a 96-well plate, add the assay buffer, [³H]-Mepyramine (at a concentration near its Kd, e.g., 1-5 nM), and either the test compound, buffer (for total binding), or the non-specific binding control.[7]
-
Add the cell membrane preparation to start the reaction.
-
Incubate the plate at 25°C for 4 hours with gentle agitation.[7]
-
Terminate the binding by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethylenimine.
-
Wash the filters quickly with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter after adding scintillation fluid.
-
Determine the IC₅₀ and Ki values as described in the oxytocin receptor binding assay protocol.
Signaling Pathways and Experimental Workflows
Oxytocin Receptor Signaling Pathway
Caption: Oxytocin receptor signaling pathway and the antagonistic action of this compound.
Histamine H1 Receptor Signaling Pathway
Caption: Histamine H1 receptor signaling pathway and the antagonistic action of levocabastine.
Experimental Workflow for Radioligand Binding Assay
Caption: General experimental workflow for a radioligand binding assay.
Conclusion
This compound and levocabastine are distinct pharmacological agents targeting different GPCRs. This compound is a non-peptide oxytocin receptor antagonist with potential applications in conditions modulated by oxytocin signaling. Levocabastine is a well-established selective histamine H1 receptor antagonist for the treatment of allergic conditions. While a direct quantitative comparison is hindered by the limited availability of data for this compound, this guide provides a framework for understanding their individual properties and the experimental approaches used to characterize them. Further research is required to fully elucidate the pharmacological profile of this compound and its therapeutic potential.
References
- 1. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 5. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
L-156903 efficacy in different animal disease models
An extensive search for "L-156903" did not yield any specific information regarding its efficacy in animal disease models, its mechanism of action, or any comparative studies. The search results were general in nature, focusing on broader topics such as the utility of various animal models in preclinical research, protocols for in vivo experiments, and discussions on alternative research models.
There was no mention of a compound designated "this compound" in the context of pharmacological studies or therapeutic efficacy in any of the retrieved documents. This suggests that "this compound" may be an internal development code not yet disclosed in public literature, a compound that has not been the subject of published scientific research, or potentially an incorrect designation.
Without any available data on this compound, it is not possible to provide a comparison guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations. Further investigation would require a correct and publicly documented compound identifier.
A Comparative Benchmarking Guide to Neurotensin Receptor Inhibitors: L-156903 vs. Standard Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurotensin inhibitor L-156903 against the well-established standard neurotensin antagonists, SR 48692 and SR 142948A. The following sections detail their performance based on available experimental data, outline the methodologies for key experiments, and visualize relevant biological pathways and workflows.
Introduction to Neurotensin Inhibition
Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of effects in the central nervous system and periphery by activating neurotensin receptors, primarily the high-affinity NTS1 receptor.[1] Aberrant neurotensin signaling has been implicated in various pathological conditions, making its receptors attractive therapeutic targets. This guide focuses on the comparative pharmacology of three non-peptide neurotensin receptor antagonists: this compound, SR 48692, and SR 142948A.
Data Presentation: A Comparative Analysis
The following tables summarize the binding affinities and functional potencies of this compound, SR 48692, and SR 142948A at neurotensin receptors.
Table 1: Comparative Binding Affinities of Neurotensin Receptor Antagonists
| Compound | Receptor Subtype | Preparation | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| This compound | NT (Rat Brain) | Membranes | [3H]Neurotensin | Potent Inhibition (Biphasic) | - | [2] |
| SR 48692 | NTS1 (Human) | HT-29 Cell Membranes | [125I]-Neurotensin | 2.6 ± 0.52 | 15.3 | [3][4] |
| NTS1 (Rat) | Brain Membranes | [3H]SR 48692 | - | - | [5] | |
| NTS1 (Guinea Pig) | Brain Membranes | [3H]SR 48692 | - | - | [6] | |
| NTS1 (Human) | NCI-H209 Cells | [125I]-NT | - | 200 | [7] | |
| SR 142948A | hNTS1 (CHO Cells) | Membranes | [125I-Tyr3]NT | 1.03 | 1.19 ± 0.15 | [8] |
| NTS1 (Human) | HT-29 Cell Membranes | [125I-Tyr3]NT | 0.28 | 0.32 ± 0.08 | [8] | |
| NT (Rat Brain) | Membranes | [125I-Tyr3]NT | - | 3.96 ± 1.10 | [8] | |
| NT1 & NT2 (Rat Brain) | Membranes | [3H]SR 142948A | Kd = 6.8 & 4.8 | - | [9] |
Note: A direct quantitative comparison of this compound's Ki or IC50 value against SR 48692 and SR 142948A from a single study is not available in the reviewed literature. Pettibone et al. (1988) describe this compound as a potent inhibitor of [3H]neurotensin binding with a biphasic competition curve, indicating selectivity for a low-affinity site, but specific values were not provided in the abstract.[2]
Table 2: Comparative Functional Antagonism of Neurotensin Receptor Inhibitors
| Compound | Assay | Cell Line/Tissue | Agonist | Potency (IC50 / pA2) | Reference |
| SR 48692 | Inositol Monophosphate Formation | HT-29 Cells | Neurotensin | - | [10] |
| Calcium Mobilization | HT-29 Cells | Neurotensin | pA2 = 8.13 ± 0.03 | [11] | |
| Calcium Mobilization | NCI-H209 Cells | Neurotensin | Antagonized at 5 µM | [7] | |
| SR 142948A | Inositol Monophosphate Formation | HT-29 Cells | Neurotensin | 3.9 nM | [3][10] |
| Calcium Mobilization | hNTS1-CHO Cells | Neurotensin | - | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound for the neurotensin receptor.
Materials:
-
Cell membranes expressing the neurotensin receptor (e.g., from rat brain, HT-29 cells, or CHO cells stably transfected with the NTS1 receptor).
-
Radioligand (e.g., [3H]Neurotensin, [125I]-Neurotensin, or [3H]SR 48692).
-
Test compounds (this compound, SR 48692, SR 142948A).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.2% bovine serum albumin).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes by homogenization and centrifugation.
-
In a 96-well plate, add a fixed concentration of radioligand to each well.
-
For competition binding assays, add increasing concentrations of the unlabeled test compound.
-
For saturation binding assays, add increasing concentrations of the radioligand.
-
To determine non-specific binding, add a high concentration of unlabeled neurotensin or the specific antagonist.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine Ki or IC50 values for competition assays and Kd and Bmax values for saturation assays.
Inositol Phosphate Accumulation Assay
Objective: To measure the functional antagonist activity of a test compound by quantifying its ability to inhibit neurotensin-stimulated inositol phosphate production.
Materials:
-
Cells expressing the neurotensin receptor (e.g., HT-29 cells).
-
[3H]myo-inositol.
-
Assay medium (e.g., DMEM).
-
Stimulation buffer (e.g., HBSS containing LiCl).
-
Neurotensin.
-
Test compounds (this compound, SR 48692, SR 142948A).
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail and counter.
Procedure:
-
Seed cells in multi-well plates and allow them to attach and grow.
-
Label the cells by incubating them with [3H]myo-inositol in the assay medium for 24-48 hours.
-
Wash the cells to remove unincorporated [3H]myo-inositol.
-
Pre-incubate the cells with the test compound at various concentrations in stimulation buffer containing LiCl (to inhibit inositol monophosphatase).
-
Stimulate the cells with a fixed concentration of neurotensin for a specific time (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., ice-cold perchloric acid).
-
Neutralize the samples and separate the inositol phosphates from free inositol using anion-exchange chromatography with Dowex resin.
-
Elute the total inositol phosphates and quantify the radioactivity using a scintillation counter.
-
Analyze the data to determine the IC50 of the antagonist for inhibiting neurotensin-stimulated inositol phosphate accumulation.
Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of a test compound by measuring its effect on neurotensin-induced intracellular calcium release.
Materials:
-
Cells expressing the neurotensin receptor (e.g., CHO cells stably transfected with the hNTS1 receptor or HT-29 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Neurotensin.
-
Test compounds (this compound, SR 48692, SR 142948A).
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive dye by incubating them with the dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of neurotensin into the wells and immediately begin recording the fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence intensity to determine the inhibitory effect of the antagonist on the neurotensin-induced calcium response and calculate the IC50 or pA2 value.
Mandatory Visualization
Neurotensin Receptor Signaling Pathway
Caption: Neurotensin (NT) activates the NTS1 receptor, leading to Gαq-mediated stimulation of PLC.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining inhibitor binding affinity using a radioligand binding assay.
Logical Relationship: Functional Antagonism Assay
Caption: An antagonist blocks neurotensin from binding to its receptor, inhibiting the cellular response.
References
- 1. Structure of the agonist-bound neurotensin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterogeneity of [3H]neurotensin bindings: studies with dynorphin, L-156,903 and levocabastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of the neurotensin NT1 receptor in the developing rat brain following chronic treatment with the antagonist SR 48692 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SR 48692 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 5. [3H]SR 48692, the first nonpeptide neurotensin antagonist radioligand: characterization of binding properties and evidence for distinct agonist and antagonist binding domains on the rat neurotensin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization and distribution of binding sites for a new neurotensin receptor antagonist ligand, [3H]SR 48692, in the guinea pig brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SR48692 is a neurotensin receptor antagonist which inhibits the growth of small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Characterization of binding sites of a new neurotensin receptor antagonist, [3H]SR 142948A, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating the In Vitro Neurotensin Antagonism of L-156903 in In Vivo Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro findings of the neurotensin antagonist L-156903 and its validation in in vivo systems. This analysis includes a review of alternative compounds and the experimental data supporting their use, offering a framework for advancing neurotensin receptor-targeted drug discovery.
This compound has been identified as a potent inhibitor of neurotensin binding in brain tissue, a finding with significant implications for the study of neurological and psychiatric disorders where neurotensin signaling is implicated. This guide delves into the foundational in vitro data for this compound, outlines the methodologies for its in vivo validation, and compares its performance with other known neurotensin antagonists.
In Vitro Profile of this compound: A Selective Neurotensin Binding Inhibitor
Initial in vitro studies using radioligand binding assays with membranes from rat forebrain established this compound as a potent inhibitor of [3H]neurotensin binding. These studies revealed that neurotensin binding is complex, exhibiting both high-affinity (Kd ≈ 0.5 nM) and low-affinity (Kd ≈ 5.0 nM) components. This compound demonstrated potent, biphasic inhibition of this binding, with a notable selectivity for the low-affinity neurotensin binding site[1].
Interestingly, the inhibitory activity of this compound was found to be tissue-specific. While potent in brain tissue, it was significantly less active or inactive in inhibiting [3H]neurotensin binding in rat uterus tissue, highlighting important differences in neurotensin receptor pharmacology across different tissues[1].
Comparative In Vitro Activity of Neurotensin Antagonists
To provide a broader context for the in vitro profile of this compound, the following table compares its binding affinity with that of other non-peptidic neurotensin receptor antagonists, such as SR 48692 and SR 142948.
| Compound | Target | Assay Type | Key Parameters | Reference |
| This compound | Neurotensin Receptors | [3H]Neurotensin Binding (Rat Brain) | Selectivity for low-affinity site | [1] |
| SR 48692 | Neurotensin Receptor 1 (NTR1) | [125I]Neurotensin Binding (CHO cells) | K_i = 1.6 nM | [2] |
| SR 142948 | Neurotensin Receptors | [125I]Neurotensin Binding (Human NTR1) | K_i = 0.37 nM | [3] |
Validating In Vitro Findings in In Vivo Models
The translation of in vitro antagonist activity to in vivo efficacy is a critical step in drug development. For neurotensin antagonists, this typically involves assessing their ability to block the known physiological and behavioral effects of neurotensin administration in animal models.
Experimental Workflow for In Vivo Validation
A typical experimental workflow to validate the in vitro findings of a neurotensin antagonist like this compound in an in vivo setting is depicted below.
Caption: Workflow for in vivo validation of a neurotensin antagonist.
Key In Vivo Experimental Protocols
1. Antagonism of Neurotensin-Induced Behaviors:
-
Objective: To determine if the antagonist can block the central effects of neurotensin.
-
Methodology:
-
Administer the antagonist (e.g., this compound) to the animal model via an appropriate route (e.g., intraperitoneal, intracerebroventricular).
-
After a suitable pre-treatment time, administer a centrally-acting dose of neurotensin.
-
Measure well-characterized neurotensin-induced behaviors such as hypothermia, analgesia (using tests like the hot plate or tail-flick test), and effects on locomotor activity.
-
A successful validation would show a significant attenuation of the neurotensin-induced effects in the antagonist-pretreated group compared to the vehicle-pretreated group.
-
2. Receptor Occupancy Studies:
-
Objective: To confirm that the antagonist binds to neurotensin receptors in the brain in vivo.
-
Methodology:
-
Administer the antagonist to the animals.
-
At various time points, euthanize the animals and isolate the brains.
-
Prepare brain homogenates and measure the binding of a radiolabeled neurotensin ligand.
-
A reduction in the binding of the radioligand in the antagonist-treated group compared to the vehicle-treated group would indicate receptor occupancy.
-
Signaling Pathways Implicated in Neurotensin Receptor Activation
The primary target of neurotensin antagonists is the Neurotensin Receptor 1 (NTR1), a G protein-coupled receptor (GPCR). Understanding the signaling pathways activated by this receptor is crucial for interpreting the effects of its antagonists.
Caption: Simplified signaling pathway of the Neurotensin Receptor 1 (NTR1).
Conclusion
The in vitro characterization of this compound as a potent and selective inhibitor of neurotensin binding in the brain provides a strong rationale for its in vivo evaluation. By employing the experimental protocols outlined in this guide, researchers can effectively validate these initial findings and assess the therapeutic potential of this compound and other novel neurotensin antagonists. The comparison with established compounds like SR 48692 offers a valuable benchmark for these investigations. Further in vivo studies are essential to fully elucidate the pharmacological profile of this compound and its potential as a tool for understanding neurotensin signaling or as a lead compound for drug development.
References
- 1. Heterogeneity of [3H]neurotensin bindings: studies with dynorphin, L-156,903 and levocabastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo regulation of neurotensin receptors following long-term pharmacological blockade with a specific receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic profiles of L-156,903 and related non-peptide vasopressin receptor antagonists.
This guide provides a comparative analysis of the pharmacokinetic properties of L-156,903 and other arginine vasopressin (AVP) receptor antagonists, a class of drugs also known as "vaptans." While specific pharmacokinetic data for L-156,903 is not publicly available, this guide focuses on a selection of related compounds from the same therapeutic class to offer a valuable comparative perspective for research and development. The compounds discussed include conivaptan, tolvaptan, and lixivaptan.
Mechanism of Action
Arginine vasopressin receptor antagonists exert their effects by blocking the action of AVP on its receptors (V1a, V1b, and V2). The primary therapeutic effects in conditions like hyponatremia and heart failure are mediated through antagonism of the V2 receptor in the renal collecting ducts.[1][2][3] This blockade inhibits the reabsorption of free water, leading to aquaresis—the excretion of solute-free water—which helps to correct serum sodium levels.[1][2][3]
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for selected AVP receptor antagonists. It is important to note the absence of publicly available data for L-156,903. The presented data for the related compounds has been compiled from various clinical studies and is intended for comparative purposes.
| Parameter | Conivaptan | Tolvaptan | Lixivaptan |
| Receptor Specificity | V1a/V2 | V2 | V2 |
| Administration | Intravenous | Oral | Oral |
| Tmax (Time to Peak Concentration) | ~0.5 - 1 hour (end of loading dose)[4][5] | 2 - 4 hours[6] | 1 - 2 hours[7] |
| Half-life (t½) | 5.3 - 10.2 hours (dose-dependent)[4] | ~12 hours | ~11 hours[7] |
| Clearance (CL) | 9.5 - 18.7 L/h (dose-dependent)[4] | Not specified | Not specified |
| Area Under the Curve (AUC) | 6996 - 30,771 ng·h/mL (dose-dependent)[4] | 3.71 µg·h/mL (60 mg dose)[6] | Not specified |
| Protein Binding | ~99% | ~99% | Not specified |
| Metabolism | Primarily via CYP3A4[5] | Primarily via CYP3A4[8] | Primarily via CYP3A4[7] |
| Excretion | Primarily fecal | Primarily fecal | Fecal[7] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and comparison of pharmacokinetic data. Below are generalized methodologies based on the available information for the vaptan class of drugs.
Pharmacokinetic Study in Patients with Hyponatremia (Example: Conivaptan)
A prospective, open-label study could be conducted in hospitalized patients with euvolemic or hypervolemic hyponatremia.
-
Dosing Regimen: A 20 mg loading dose of conivaptan is administered intravenously over 30 minutes, followed by a continuous infusion of 20 or 40 mg/day for 4 days.[4]
-
Blood Sampling: Blood samples for pharmacokinetic analysis are collected at baseline, and at various time points during and after the infusion. A "pharmacokinetic-rich" sampling schedule might include collections on day 1 at 1, 4, and 24 hours; on day 2 at 24 hours; and on day 5 at 1, 2, 7, 12, and 24 hours post-infusion.[4]
-
Sample Analysis: Plasma concentrations of the drug are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters such as clearance, elimination half-life, and area under the curve (AUC) are calculated from the plasma concentration-time data.
Oral Bioavailability Study in Healthy Volunteers (Example: Tolvaptan)
A randomized, double-blind, placebo-controlled, single-ascending-dose study is a common design to evaluate the pharmacokinetics of orally administered drugs.
-
Study Population: Healthy male and female volunteers.
-
Dosing: Single oral doses of the drug (e.g., 15 mg, 30 mg, 60 mg of tolvaptan) or placebo are administered.[9]
-
Blood and Urine Collection: Serial blood samples are collected at predefined time points post-dose to measure plasma drug concentrations. Urine is also collected to assess excretion.
-
Pharmacodynamic Assessments: In the case of vaptans, pharmacodynamic parameters such as urine volume, osmolality, and free water clearance are also measured.[9]
-
Data Analysis: Key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life are determined.
Mandatory Visualization
Arginine Vasopressin (AVP) V2 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of AVP to the V2 receptor in the principal cells of the kidney's collecting duct. This pathway is the primary target for V2 receptor antagonists like L-156,903 and the other vaptans discussed in this guide.
Caption: AVP V2 receptor signaling pathway in renal collecting duct cells.
References
- 1. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginine vasopressin receptor antagonists (vaptans): pharmacological tools and potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The basic and clinical pharmacology of nonpeptide vasopressin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of conivaptan hydrochloride, a vasopressin V(1A)/V(2)-receptor antagonist, in patients with euvolemic or hypervolemic hyponatremia and with or without congestive heart failure from a prospective, 4-day open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Lixivaptan – an evidence-based review of its clinical potential in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacokinetics and pharmacodynamics of oral tolvaptan in patients with varying degrees of renal function - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling L-156903
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of L-156903 (CAS: 116740-51-3), a potent bioactive chemical intended for research use only. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. This information is critical for understanding its behavior and for safe handling.
| Property | Value |
| Molecular Formula | C35H41N7O5S |
| Molecular Weight | 671.81 g/mol |
| Appearance | Solid at room temperature |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |
| Storage (In Solvent) | -80°C for 6 months |
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling this compound, particularly in its powdered form. Since this compound is a potent compound, stringent PPE protocols are necessary to prevent exposure.[1][2][3][4][5][6][7][8][9][10]
| Body Part | PPE Recommendation | Specifications and Best Practices |
| Respiratory | N95 or higher-rated respirator | Recommended when handling the powder outside of a containment system (e.g., fume hood, glove box). |
| Eyes/Face | Safety goggles and face shield | Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes. |
| Hands | Double-gloving with nitrile gloves | Wear two pairs of powder-free nitrile gloves. Change the outer glove immediately upon contamination and both pairs every 30-60 minutes. |
| Body | Disposable lab coat with long sleeves and elastic cuffs | The lab coat should be made of a low-permeability fabric. Cuffs should be tucked into the inner gloves. |
| Feet | Closed-toe shoes and disposable shoe covers | Shoe covers should be worn when there is a risk of powder spillage. |
Operational and Disposal Plans
Strict adherence to the following operational and disposal plans is mandatory to minimize risk and ensure regulatory compliance.
Handling Procedures
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by lining it with absorbent, disposable bench paper.
-
Weighing and Aliquoting : All handling of powdered this compound should be performed within a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Transporting : When moving the compound, even in small quantities, use sealed, shatter-proof secondary containers.
-
Cleaning : After handling, decontaminate the work surface with a suitable solvent (e.g., 70% ethanol) and dispose of all contaminated materials as outlined below.
Disposal Plan
While the Safety Data Sheet for this compound does not classify it as hazardous, it is prudent to handle its disposal with care.[11][12][13][14]
-
Solid Waste : All contaminated solid waste, including gloves, bench paper, and empty containers, should be collected in a dedicated, sealed, and clearly labeled waste bag.
-
Liquid Waste : Unused solutions of this compound should be collected in a designated, sealed waste container.
-
Final Disposal : All waste should be disposed of through your institution's chemical waste program. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Emergency Spill Response
In the event of a spill, follow these procedures immediately.[15][16][17][18][19]
Caption: Emergency response flowchart for an this compound spill.
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. pppmag.com [pppmag.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. mt.com [mt.com]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. pharmtech.com [pharmtech.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. nspcoatings.co.uk [nspcoatings.co.uk]
- 10. Personal Protective Equipment—What a Finisher Needs to Know > Powder Coated Tough Magazine [powdercoatedtough.com]
- 11. sfasu.edu [sfasu.edu]
- 12. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. sites.rowan.edu [sites.rowan.edu]
- 15. ehs.wisc.edu [ehs.wisc.edu]
- 16. cmu.edu [cmu.edu]
- 17. Lab Safety Plan - Accident, Emergencies and Chemical Spills | Compliance and Risk Management [kent.edu]
- 18. acs.org [acs.org]
- 19. Chemical Spills | Emergency Management [emergency.fsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
